4-(Benzyloxy)-3-fluorophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIIGCADGAQVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363420 | |
| Record name | 4-(Benzyloxy)-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81228-25-3 | |
| Record name | 4-(Benzyloxy)-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3-fluorophenol is a fluorinated aromatic organic compound. Its structural features, including a phenol group, a benzyl ether, and a fluorine atom, suggest its potential utility as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The interplay of these functional groups dictates its physicochemical properties, which are crucial for predicting its behavior in various chemical and biological systems. Understanding these properties is paramount for its application in drug design, as they influence factors such as solubility, membrane permeability, and receptor binding. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination.
Core Physicochemical Properties
The physicochemical properties of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models due to a lack of available experimental data.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonyms | 3-Fluoro-4-(phenylmethoxy)phenol, 4-Benzyloxy-3-fluoro-phenol | [1] |
| CAS Number | 81228-25-3 | [1] |
| Molecular Formula | C₁₃H₁₁FO₂ | [1] |
| Molecular Weight | 218.22 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | 80-82 °C | [2] |
| Boiling Point | 448.0 ± 40.0 °C (Predicted) | [3] |
Table 2: Solubility and Partitioning Behavior of this compound
| Property | Value | Source |
| Water Solubility | No data available | [4] |
| Solubility in Organic Solvents | No data available | |
| logP (Octanol-Water Partition Coefficient) | No data available | [4] |
Table 3: Acidity of this compound
| Property | Value | Source |
| pKa | No data available |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of phenolic compounds like this compound are provided below.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to quickly approach the expected melting point (around 80 °C).
-
When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.[5]
Boiling Point Determination (for liquids or high-boiling solids)
Given the high predicted boiling point, distillation under reduced pressure (vacuum distillation) would be the preferred method for experimental determination to prevent decomposition. The capillary method is suitable for small quantities.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Clamp and stand
Procedure:
-
Place a small amount (a few milliliters) of the liquid sample into the small test tube. If the sample is solid at room temperature, it should be melted first.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.
-
Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
Immerse the assembly in a heating bath.
-
Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[6][7]
Solubility Determination
Solubility is qualitatively and quantitatively determined in various solvents to understand the polarity and potential applications of a compound.
Apparatus:
-
Small test tubes
-
Vortex mixer (optional)
-
Graduated pipettes or micropipettes
-
Analytical balance
Procedure (Qualitative):
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a series of test tubes.
-
To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Visually inspect the mixture to determine if the solid has completely dissolved. Classify as soluble, partially soluble, or insoluble.[8][9]
Procedure (Quantitative):
-
Prepare a saturated solution of this compound in the solvent of interest by adding an excess amount of the compound to a known volume of the solvent.
-
Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), after creating a calibration curve with standards of known concentrations.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the phenolic proton. Spectrophotometric or potentiometric titration methods are commonly used for its determination.
Apparatus:
-
UV-Vis spectrophotometer or a pH meter with an electrode
-
Volumetric flasks
-
Pipettes
-
Stir plate and stir bar
-
Buffer solutions of known pH
Procedure (Spectrophotometric Method):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the phenol (for phenols, typically in the pH 7-11 range).
-
Add a small, constant aliquot of the stock solution to each buffer solution in a volumetric flask and dilute to the mark.
-
Measure the UV-Vis absorbance spectrum of each solution. The protonated (PhOH) and deprotonated (PhO⁻) forms of the phenol will have different absorbance maxima.
-
Identify the wavelengths of maximum absorbance for the acidic and basic forms.
-
Measure the absorbance of each buffered solution at these two wavelengths.
-
The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [(A_basic - A) / (A - A_acidic)] where A is the absorbance of the mixture at a specific wavelength, and A_basic and A_acidic are the absorbances of the fully deprotonated and protonated forms, respectively.
-
A plot of pH versus log[(A - A_acidic)/(A_basic - A)] will yield a straight line with the pKa as the y-intercept.[10][11]
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach.
Apparatus:
-
Separatory funnel or centrifuge tubes
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Vortex mixer or shaker
-
Analytical instrument (e.g., HPLC or UV-Vis spectrophotometer)
Procedure (Shake-Flask Method):
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.
-
Accurately weigh a small amount of this compound and dissolve it in one of the phases (typically the one in which it is more soluble).
-
Add a known volume of this solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the second solvent phase.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]_octanol / [Concentration]_aqueous.
-
The logP is the base-10 logarithm of the partition coefficient: logP = log(P).[12][13]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.
Caption: Logical workflow for the systematic physicochemical characterization of a chemical compound.
References
- 1. This compound | C13H11FO2 | CID 1490313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 81228-25-3 CAS MSDS (4-BENZYLOXY-3-FLUORO-PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-(4-Benzyloxyphenyl)-3-fluorophenol CAS#: 1261982-07-3 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. web.pdx.edu [web.pdx.edu]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 12. agilent.com [agilent.com]
- 13. acdlabs.com [acdlabs.com]
Spectroscopic and Structural Elucidation of 4-(Benzyloxy)-3-fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(Benzyloxy)-3-fluorophenol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established spectroscopic principles and data from structurally analogous compounds to present a detailed and predictive analysis. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel fluorinated phenolic compounds in drug discovery and development.
Chemical Structure and Properties
This compound is a substituted aromatic compound with the molecular formula C₁₃H₁₁FO₂ and a molecular weight of 218.22 g/mol [1]. The structure features a phenol ring substituted with a fluorine atom at the 3-position and a benzyloxy group at the 4-position. The presence of the fluorine atom and the benzyloxy group is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for medicinal chemistry applications.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁FO₂ | PubChem[1] |
| Molecular Weight | 218.22 g/mol | PubChem[1] |
| IUPAC Name | 3-fluoro-4-(phenylmethoxy)phenol | PubChem[1] |
| CAS Number | 81228-25-3 | PubChem[1] |
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.
Proposed Synthesis of this compound
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-fluorophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, is added a weak base, typically potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Benzyl bromide (1.1 eq) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at reflux for a specified period (typically 4-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 - 7.30 | m | 5H | Ar-H (benzyl) |
| ~6.90 | t, J ≈ 8.8 Hz | 1H | Ar-H (H-6) |
| ~6.75 | dd, J ≈ 8.8, 2.4 Hz | 1H | Ar-H (H-5) |
| ~6.65 | d, J ≈ 2.4 Hz | 1H | Ar-H (H-2) |
| ~5.10 | s | 2H | -O-CH₂ -Ph |
| ~4.80 | s (broad) | 1H | -OH |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 (d, J ≈ 240 Hz) | C -F (C-3) |
| ~148.0 | C -OH (C-1) |
| ~145.0 | C -OBn (C-4) |
| ~136.5 | Ar-C (ipso-benzyl) |
| ~128.8 | Ar-C H (benzyl) |
| ~128.2 | Ar-C H (benzyl) |
| ~127.5 | Ar-C H (benzyl) |
| ~116.0 (d, J ≈ 20 Hz) | Ar-C H (C-2) |
| ~115.5 | Ar-C H (C-6) |
| ~105.0 (d, J ≈ 5 Hz) | Ar-C H (C-5) |
| ~71.0 | -O-C H₂-Ph |
¹⁹F NMR (376 MHz, CDCl₃):
The chemical shift of the fluorine atom is sensitive to its electronic environment. For a fluorine atom on a benzene ring, the chemical shift is influenced by the nature and position of other substituents. Based on data for similar fluorinated phenols, the ¹⁹F NMR signal for this compound is predicted to appear in the range of -110 to -140 ppm relative to CFCl₃[2][3].
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -125 | Multiplet |
The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (phenolic) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2920 | Medium | C-H stretch (aliphatic, -CH₂-) |
| ~1600, 1500, 1450 | Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100 | Strong | C-F stretch |
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.
| m/z | Interpretation |
| 218 | [M]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion, from benzyl group) |
| 127 | [M - C₇H₇]⁺ (loss of benzyl group) |
Potential Biological Activity and Signaling Pathway
Fluorinated phenols and polyphenols have been reported to exhibit a range of biological activities, including enzyme inhibition[4]. The introduction of fluorine can enhance binding affinity and metabolic stability. A plausible mechanism of action for a compound like this compound could be the inhibition of a protein kinase involved in a disease-related signaling pathway.
Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical Kinase Inhibition Pathway.
This diagram illustrates a generic signaling cascade where this compound acts as an inhibitor of "Kinase A," thereby blocking the downstream signaling events that lead to cell proliferation and survival. This represents a common mechanism for anti-cancer and anti-inflammatory drugs.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic overview of this compound. The presented data, derived from the analysis of structurally related compounds, offers a solid foundation for researchers working with this and similar molecules. Further experimental validation is necessary to confirm these predicted characteristics. The potential for this class of compounds in modulating biological pathways underscores the importance of continued research in the field of fluorinated phenols.
References
- 1. This compound | C13H11FO2 | CID 1490313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. rsc.org [rsc.org]
- 4. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-(Benzyloxy)-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(Benzyloxy)-3-fluorophenol, a significant chemical intermediate in the fields of medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthetic methodologies, and potential applications in drug discovery, supported by experimental data and safety protocols.
Chemical Identity and Structure
This compound is a disubstituted phenol characterized by a benzyloxy group and a fluorine atom attached to the phenolic ring.
-
IUPAC Name: 3-Fluoro-4-(phenylmethoxy)phenol[3]
-
Synonyms: 4-(Benzyloxy)-3-fluoro-phenol, 4-(BENZYLOXY)-3-FLUOROBENZENOL[1][2][3]
-
Appearance: White to gray solid[1]
Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and predicted spectroscopic properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Weight | 218.22 g/mol | [1][2][3] |
| Appearance | White to gray solid | [1] |
| Melting Point | 80-82 °C | [1][2] |
| Boiling Point (Predicted) | 372.1 ± 27.0 °C | [1] |
| Density (Predicted) | 1.234 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.33 ± 0.20 | [1] |
| Solubility | Low water solubility is expected. | [4] |
Expected Spectroscopic Data:
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.30 (m, 5H, Ar-H of benzyl), 7.10-6.80 (m, 3H, Ar-H of phenol), 5.10 (s, 2H, -OCH₂-), 4.90 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 153-150 (d, C-F), 145-140 (C-O of phenol), 137-135 (C-ipso of benzyl), 130-127 (Ar-C of benzyl), 125-115 (Ar-C of phenol), 71 (-OCH₂-) |
| FT-IR (KBr) | 3400-3200 cm⁻¹ (O-H stretch, broad), 3100-3000 cm⁻¹ (Ar C-H stretch), 1600-1450 cm⁻¹ (Ar C=C stretch), 1250-1200 cm⁻¹ (Ar C-O stretch), 1100-1000 cm⁻¹ (C-F stretch) |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically involving the protection of a dihydric phenol, followed by selective fluorination and deprotection, or by building the molecule from a pre-fluorinated precursor. A generalized synthetic workflow is presented below.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis via Williamson Ether Synthesis and Hydroxylation
This protocol is a generalized procedure based on standard organic synthesis methodologies.
Step 1: Protection of 4-Bromo-2-fluorophenol
-
To a solution of 4-bromo-2-fluorophenol (1 equivalent) in acetone or acetonitrile, add potassium carbonate (1.5 equivalents).
-
To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzyloxy-4-bromo-2-fluorobenzene.
Step 2: Hydroxylation of 1-Benzyloxy-4-bromo-2-fluorobenzene
This step can be performed via the formation of a Grignard or organolithium reagent followed by reaction with an oxygen source, or more commonly through a palladium-catalyzed hydroxylation.
-
In a reaction vessel, combine 1-benzyloxy-4-bromo-2-fluorobenzene (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., a biarylphosphine, 4-10 mol%).
-
Add a strong base such as sodium tert-butoxide (1.5 equivalents) and a hydroxide source like water or a boronic acid precursor route can be used.[5]
-
Add a high-boiling point solvent like toluene or dioxane.
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, quench with a weak acid, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography to obtain this compound.
Applications in Drug Discovery and Research
Phenolic and benzyloxy-containing compounds are prevalent scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its pKa, lipophilicity, and metabolic stability, making this compound an attractive building block for drug discovery.
Potential Therapeutic Areas:
-
PPARα Agonists: The 4-benzyloxy-benzylamino scaffold has been explored for the development of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, which are targets for treating metabolic disorders.[6]
-
Androgen Receptor (AR) Antagonists: Derivatives of 4-(4-benzoylaminophenoxy)phenol have shown potent androgen-antagonistic activity, which is relevant for the treatment of prostate cancer.[7]
-
STAT3 Signaling Pathway Inhibitors: Benzyloxyphenyl-methylaminophenol scaffolds have been identified as inhibitors of the STAT3 signaling pathway, a crucial target in cancer therapy.
-
Neuroprotective Agents: Benzyloxy benzamide derivatives have been investigated as neuroprotective agents for conditions like ischemic stroke.[8]
Caption: Potential role of derivatives in inhibiting the JAK-STAT3 signaling pathway.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9] Keep in an inert atmosphere at room temperature.[1]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 4-BENZYLOXY-3-FLUORO-PHENOL | 81228-25-3 [amp.chemicalbook.com]
- 2. 81228-25-3 CAS MSDS (4-BENZYLOXY-3-FLUORO-PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C13H11FO2 | CID 1490313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 6. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
solubility and stability of 4-(Benzyloxy)-3-fluorophenol
An In-depth Technical Guide on the Solubility and Stability of 4-(Benzyloxy)-3-fluorophenol
Disclaimer: Specific experimental data on the is not extensively available in public literature. This guide provides a comprehensive overview based on the compound's chemical structure, data from structurally analogous compounds, and established principles of organic chemistry. The experimental protocols detailed herein are standard, validated methods that can be employed to generate precise data for this compound.
Chemical Identity
-
IUPAC Name: 3-Fluoro-4-(phenylmethoxy)phenol
-
Synonyms: 4-Benzyloxy-3-fluoro-phenol, 4-(BENZYLOXY)-3-FLUOROBENZENOL
-
CAS Number: 81228-25-3
-
Molecular Formula: C₁₃H₁₁FO₂
-
Molecular Weight: 218.22 g/mol
-
Chemical Structure:
(Aromatic ring with a hydroxyl group, a fluorine atom at the meta position, and a benzyloxy group at the para position relative to the hydroxyl group)
Predicted Solubility Profile
The solubility of this compound is dictated by its molecular structure, which contains both polar (hydroxyl, fluoro) and non-polar (benzyloxy) functional groups. The large, non-polar benzyloxy group is expected to dominate, leading to poor aqueous solubility but good solubility in many organic solvents. Predictions are based on data from analogous compounds like 4-benzyloxyphenol, which is soluble in alcohols and ether but almost insoluble in water, and 3-fluorophenol, which is also reported as insoluble in water.[1][2][3][4]
Table 1: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low / Insoluble | The large hydrophobic benzyloxy group outweighs the hydrogen bonding capability of the single hydroxyl group. |
| Methanol, Ethanol | Soluble | The alkyl chain of the alcohol can interact with the non-polar parts of the molecule, while the hydroxyl group can interact with the phenol moiety. | |
| Polar Aprotic | Acetone, Acetonitrile | Soluble to Highly Soluble | These solvents can accept hydrogen bonds from the phenolic proton and have sufficient polarity to solvate the molecule. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Strong hydrogen bond acceptor and highly polar nature allows for effective solvation. | |
| Dichloromethane (DCM) | Highly Soluble | The molecule's significant non-polar character allows for strong van der Waals interactions. | |
| Non-Polar | Toluene, Hexane | Soluble to Moderately Soluble | The large benzyloxy group facilitates dissolution in non-polar aromatic and aliphatic solvents, though solubility in hexane may be lower than in toluene. |
| Diethyl Ether | Soluble | A common solvent for phenolic compounds, capable of solvating both polar and non-polar regions.[1] |
Predicted Stability Profile
The stability of this compound is influenced by its phenolic hydroxyl group, which is susceptible to oxidation, especially at higher pH. The benzyloxy group is generally stable, but the ether linkage can be cleaved under harsh acidic conditions.
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Rationale and Potential Degradation Pathways |
| Acidic pH (pH 1-3) | Moderately Stable | Generally, phenols are more stable under acidic conditions. However, prolonged exposure to strong acid and heat could potentially lead to the cleavage of the benzyl ether linkage, yielding 3-fluorocatechol and benzyl alcohol. |
| Neutral pH (pH 6-8) | Stable | Expected to be most stable around neutral pH, where oxidation is slow and the ether linkage is stable. |
| Alkaline pH (pH > 9) | Unstable | The phenoxide ion formed under basic conditions is highly susceptible to oxidation, leading to the formation of colored quinone-type degradation products. This is a common degradation pathway for phenolic compounds. |
| Oxidation | Susceptible | The phenolic hydroxyl group can be oxidized by common oxidizing agents (e.g., hydrogen peroxide, air) to form quinones and other colored products. The rate of oxidation is significantly accelerated under basic conditions and in the presence of metal ions. |
| Thermal Stress | Stable at Room Temp. | Expected to be stable at ambient temperatures. At elevated temperatures, decomposition would likely involve the cleavage of the benzyloxy group and degradation of the aromatic ring.[5][6] |
| Photostability (UV/Vis Light) | Potentially Unstable | Phenolic compounds can be susceptible to photodegradation. Exposure to UV light may promote oxidation and lead to the formation of colored degradants.[7][8] It is recommended to store the compound protected from light. |
Experimental Protocols
To obtain definitive data, the following standard experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
This protocol describes the internationally recognized shake-flask method for determining the thermodynamic solubility of a compound.[9][10][11]
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume or weight of the selected solvent. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The equilibration time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle. Subsequently, separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration using a syringe filter chemically compatible with the solvent.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Stability Testing Protocol (ICH-Compliant)
This protocol outlines a comprehensive stability study based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[7][12][13] A validated stability-indicating analytical method (e.g., HPLC) that can separate the intact compound from its degradation products is required.
4.2.1 Forced Degradation (Stress) Studies The objective is to identify potential degradation products and establish the intrinsic stability of the molecule.[14]
-
Hydrolytic Stability:
-
Prepare solutions of the compound in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.
-
Store aliquots of these solutions at an elevated temperature (e.g., 60°C) and at room temperature.
-
Analyze samples at initial, and subsequent time points (e.g., 2, 6, 24, 48 hours) to determine the rate of degradation.
-
-
Oxidative Stability:
-
Prepare a solution of the compound in a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature, protected from light.
-
Analyze samples at various time points to assess degradation.
-
-
Photostability:
-
Expose a sample of the solid compound and a solution of the compound to a light source conforming to ICH Q1B specifications.[8][15] The total exposure should be not less than 1.2 million lux hours (visible) and 200 watt-hours/square meter (UVA).
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the exposed and dark control samples to determine the extent of photodegradation.
-
-
Thermal Stability:
4.2.2 Long-Term and Accelerated Stability Studies These studies evaluate the stability under recommended storage conditions.
-
Sample Preparation: Place the solid this compound in suitable, inert containers.
-
Storage Conditions:
-
Testing Frequency:
-
Analysis: At each time point, analyze the samples for appearance, assay (potency), and degradation products using the validated stability-indicating method.
Caption: Workflow for ICH-Compliant Stability Testing.
References
- 1. chembk.com [chembk.com]
- 2. 3-Fluorophenol CAS#: 372-20-3 [m.chemicalbook.com]
- 3. 3-Fluorophenol CAS 372-20-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 4-(Benzyloxy)phenol, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. jordilabs.com [jordilabs.com]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. enamine.net [enamine.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. bioassaysys.com [bioassaysys.com]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. snscourseware.org [snscourseware.org]
- 15. ikev.org [ikev.org]
- 16. torontech.com [torontech.com]
- 17. m.youtube.com [m.youtube.com]
- 18. mastercontrol.com [mastercontrol.com]
Spectroscopic Analysis of 4-(Benzyloxy)-3-fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 4-(Benzyloxy)-3-fluorophenol. Due to the limited availability of publicly accessible experimental ¹H and ¹³C NMR data for this specific compound, this document outlines a standard experimental protocol for the acquisition of such data. Furthermore, it presents predicted NMR data based on established principles of NMR spectroscopy and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with or synthesizing this and related molecules.
Introduction
This compound is a substituted aromatic compound of interest in various chemical and pharmaceutical research areas. Its structure combines a phenol, a benzyl ether, and a fluorine substituent, leading to a unique electronic and steric environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. This guide details the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides a standardized methodology for their experimental determination.
Predicted NMR Spectroscopic Data
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenol and benzyl rings, as well as the methylene protons of the benzyl group and the hydroxyl proton.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.7 - 6.9 | dd | J(H-F) ≈ 10-12, J(H-H) ≈ 2-3 |
| H-5 | 6.8 - 7.0 | t | J(H-H) ≈ 8-9 |
| H-6 | 6.6 - 6.8 | dd | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 |
| -OH | 5.0 - 6.0 | br s | - |
| -CH₂- | 5.0 - 5.2 | s | - |
| Phenyl (Bn) | 7.2 - 7.5 | m | - |
Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, with the fluorine substitution inducing characteristic C-F coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 145 - 148 (d, J(C-F) ≈ 10-15 Hz) |
| C-2 | 110 - 115 (d, J(C-F) ≈ 2-5 Hz) |
| C-3 | 150 - 155 (d, J(C-F) ≈ 240-250 Hz) |
| C-4 | 140 - 145 (d, J(C-F) ≈ 10-15 Hz) |
| C-5 | 120 - 125 |
| C-6 | 115 - 120 |
| -CH₂- | 70 - 75 |
| C-ipso (Bn) | 136 - 138 |
| C-ortho (Bn) | 127 - 129 |
| C-meta (Bn) | 128 - 130 |
| C-para (Bn) | 127 - 129 |
Note: Predicted values are based on analogous compounds and general NMR principles. 'd' denotes a doublet due to C-F coupling. Actual experimental values may vary.
Experimental Protocols
The following is a general experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
NMR Spectrometer and Parameters
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Visualization of NMR Data Relationships
The following diagrams illustrate the logical relationships in NMR data acquisition and the structural assignment of this compound.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Caption: Correlation of the molecular structure with its predicted NMR signals.
Conclusion
This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound. The detailed experimental protocol offers a standardized approach for acquiring high-quality NMR data, which is crucial for the unambiguous structural verification and purity assessment of this compound. The provided visualizations serve to clarify the experimental workflow and the relationship between the molecular structure and its spectroscopic signature. It is anticipated that this guide will be a useful tool for researchers engaged in the synthesis and application of this compound and related compounds.
Mass Spectrometry Analysis of 4-(Benzyloxy)-3-fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-(Benzyloxy)-3-fluorophenol, a compound of interest in synthetic chemistry and potentially in drug discovery. This document outlines the predicted fragmentation patterns under electron ionization (EI), presents a hypothetical table of quantitative data, and details a comprehensive experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Core Concepts in the Mass Spectrometry of this compound
Electron Ionization (EI) is a widely used "hard" ionization technique that imparts significant energy to an analyte molecule, leading to extensive and structurally informative fragmentation.[1] The process involves bombarding the sample with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to create a molecular radical cation (M•+). This high-energy molecular ion is often unstable and undergoes a series of predictable bond cleavages to form smaller, more stable fragment ions. The resulting mass spectrum serves as a molecular fingerprint, where the mass-to-charge ratio (m/z) and relative abundance of these fragments are used to elucidate the structure of the parent compound.
For this compound, the key structural features that will dictate its fragmentation pattern are the benzyl ether linkage, the fluorinated aromatic ring, and the phenolic hydroxyl group. The fragmentation is expected to be initiated by the ionization of one of the oxygen atoms or the aromatic rings.
Predicted Fragmentation Pathway
The mass spectrum of this compound is anticipated to be dominated by several key fragmentation pathways. The molecular ion ([C₁₃H₁₁FO₂]⁺•) is expected to be observed. A primary and highly favorable fragmentation is the cleavage of the benzylic C-O bond. This is due to the formation of the very stable benzyl cation or the tropylium ion through rearrangement.
Key predicted fragmentation steps include:
-
Formation of the Molecular Ion: The initial step is the ionization of the molecule to form the molecular ion (m/z 218).
-
Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-O bond between the benzyl group and the phenolic oxygen. This can result in two primary pathways:
-
Formation of the benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectra of benzyl-containing compounds. This cation can rearrange to the highly stable tropylium ion.
-
Formation of the 3-fluorophenoxy radical and subsequent ions.
-
-
Loss of CO: Phenolic compounds are known to undergo the loss of carbon monoxide (CO) from the molecular ion or subsequent fragments.
-
Fragmentation of the Phenyl Ring: The aromatic rings themselves can undergo fragmentation, leading to smaller charged species.
Quantitative Data (Predicted)
The following table summarizes the predicted major fragment ions for this compound under electron ionization, along with their proposed structures and plausible relative intensities. This data is theoretical and serves as a guide for interpretation.
| m/z | Proposed Ion Formula | Proposed Structure/Fragment | Predicted Relative Intensity (%) |
| 218 | [C₁₃H₁₁FO₂]⁺• | Molecular Ion | 40 |
| 91 | [C₇H₇]⁺ | Tropylium Ion (from Benzyl Cation) | 100 (Base Peak) |
| 127 | [C₇H₄FO]⁺ | Ion from cleavage of benzyl group | 35 |
| 99 | [C₆H₄FO]⁺ | 3-Fluorophenoxy cation | 20 |
| 77 | [C₆H₅]⁺ | Phenyl Cation | 15 |
| 65 | [C₅H₅]⁺ | Cyclopentadienyl Cation | 10 |
Experimental Protocol: GC-MS Analysis
This section provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the phenolic hydroxyl group, derivatization is often employed to increase volatility and improve peak shape.[2][3][4]
4.1. Sample Preparation and Derivatization
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.
-
Derivatization (Silylation): To a 100 µL aliquot of the standard solution in a vial, add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group to its trimethylsilyl (TMS) ether.
-
Dilution: After cooling to room temperature, dilute the derivatized sample with ethyl acetate to the desired concentration for GC-MS analysis.
4.2. Gas Chromatography (GC) Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 10 minutes.
-
4.3. Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977B MSD or equivalent single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 450.
-
Solvent Delay: 3 minutes.
Visualizations
5.1. Predicted Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI fragmentation pathway of this compound.
5.2. Experimental Workflow
The diagram below outlines the general experimental workflow for the GC-MS analysis of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Infrared Spectrum of 4-(Benzyloxy)-3-fluorophenol
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-(Benzyloxy)-3-fluorophenol, a crucial tool for the characterization and quality control of this compound in research and drug development. This document outlines the theoretical basis for its spectral features, a standard experimental protocol for acquiring the spectrum, and a logical workflow for its interpretation.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a phenol hydroxyl group, a benzyl ether linkage, a fluorinated aromatic ring, and a second aromatic ring from the benzyl group. The predicted absorption bands are summarized in Table 1.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenol | O-H stretch (hydrogen-bonded) | 3200 - 3600 | Broad, Strong |
| Aromatic Rings | C-H stretch | 3000 - 3100 | Medium to Sharp |
| Benzyl CH₂ | C-H stretch (asymmetric & symmetric) | 2850 - 2960 | Medium |
| Aromatic Rings | C=C stretch | 1450 - 1600 | Medium to Strong (multiple bands) |
| Benzyl CH₂ | CH₂ scissoring | ~1450 | Medium |
| Phenol | O-H in-plane bend | 1310 - 1410 | Medium |
| Aryl Ether | C-O-C asymmetric stretch | 1200 - 1300 | Strong |
| Phenol | C-O stretch | ~1220 | Strong |
| Aryl Fluoride | C-F stretch | 1000 - 1200 | Strong |
| Aromatic Rings | C-H out-of-plane bend | 750 - 900 | Medium to Strong |
Interpretation of Key Spectral Features
The IR spectrum of this compound can be interpreted by assigning the observed absorption bands to the specific vibrational modes of its functional groups.
-
O-H Region (3200-3600 cm⁻¹) : A prominent, broad absorption band is expected in this region due to the stretching vibration of the phenolic hydroxyl group, which is typically broadened by intermolecular hydrogen bonding.[1][2]
-
C-H Stretching Region (2850-3100 cm⁻¹) : This region will contain multiple peaks. Sharper peaks between 3000 and 3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.[2] Just below 3000 cm⁻¹, absorptions corresponding to the asymmetric and symmetric C-H stretching of the methylene (-CH₂-) group in the benzyl moiety are expected.
-
Aromatic C=C Stretching (1450-1600 cm⁻¹) : The presence of two aromatic rings will give rise to several medium to strong absorption bands in this region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the rings.[1][3]
-
Fingerprint Region (< 1500 cm⁻¹) : This region contains a wealth of structural information:
-
C-O Stretching : Two strong C-O stretching bands are anticipated. The C-O stretch of the phenol group is typically found around 1220 cm⁻¹.[2] Aryl ethers, such as the benzyloxy group, exhibit a characteristic asymmetric C-O-C stretching vibration between 1200 and 1300 cm⁻¹.[4][5] These may overlap.
-
C-F Stretching : The carbon-fluorine bond will produce a strong absorption band in the 1000-1200 cm⁻¹ range.
-
Out-of-Plane Bending : The substitution pattern on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ range.[2]
-
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
The following protocol outlines a standard procedure for obtaining the IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
Objective: To acquire a high-quality infrared spectrum of this compound for structural elucidation and purity assessment.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
This compound sample (solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone to remove any residual contaminants. Allow the crystal to air dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical setting is 16 or 32 scans with a resolution of 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
After the scan is complete, raise the press and remove the sample from the ATR crystal.
-
Thoroughly clean the crystal surface with a solvent-dampened, lint-free wipe.
-
The acquired spectrum should be baseline-corrected and, if necessary, an ATR correction may be applied using the instrument's software.
-
-
Data Analysis:
-
Label the significant peaks in the spectrum with their corresponding wavenumbers.
-
Compare the observed peaks with the expected vibrational frequencies for the functional groups present in this compound (as detailed in Table 1).
-
Visualizations
The following diagrams illustrate the logical workflow for IR spectral analysis and the key functional groups of the target molecule.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mdpi.com [mdpi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. IR spectrum: Ethers [quimicaorganica.org]
An In-depth Technical Guide to 4-(Benzyloxy)-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core features of the 4-(Benzyloxy)-3-fluorophenol molecule. It covers its chemical and physical properties, a plausible synthetic route, and explores its potential biological activities by examining structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Molecular Features
This compound, with the chemical formula C₁₃H₁₁FO₂, is an aromatic organic compound. Its structure features a phenol ring substituted with a fluorine atom and a benzyloxy group. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for medicinal chemistry research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and data for structurally similar molecules.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁FO₂ | PubChem[1] |
| Molecular Weight | 218.22 g/mol | PubChem[1] |
| IUPAC Name | 3-fluoro-4-(phenylmethoxy)phenol | PubChem[1] |
| CAS Number | 81228-25-3 | PubChem[1] |
| Melting Point | 80-82 °C | ChemicalBook[2] |
| Boiling Point | Not experimentally determined. | |
| pKa | Not experimentally determined. (pKa of 3-fluorophenol is 9.29) | ChemicalBook[3] |
| Appearance | Solid (predicted) | |
| Solubility | Not experimentally determined. Likely soluble in organic solvents. |
Spectral Data
-
¹H NMR: Signals corresponding to the aromatic protons of both the phenol and benzyl rings, a singlet for the benzylic methylene protons (around 5 ppm), and a broad singlet for the phenolic hydroxyl proton. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR: Resonances for the thirteen carbon atoms, including those of the two aromatic rings and the benzylic methylene carbon. The carbon attached to the fluorine atom will exhibit a large coupling constant.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretching of the phenol group (around 3200-3600 cm⁻¹), C-O stretching, aromatic C-H stretching, and C=C stretching of the aromatic rings.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 218.0743. Common fragmentation patterns would likely involve the loss of the benzyl group.
Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in a single source. However, a plausible and commonly employed synthetic route is the Williamson ether synthesis. This method involves the reaction of a substituted phenol with an alkyl halide in the presence of a base.
General Synthetic Workflow
The synthesis of this compound can be logically approached through a Williamson ether synthesis, starting from 3-fluoro-4-hydroxyphenol and benzyl bromide. The following diagram illustrates the general workflow.
References
An In-depth Technical Guide to 4-(Benzyloxy)-3-fluorophenol for Researchers and Drug Development Professionals
An examination of the synthesis, properties, and potential biological relevance of the fluorinated aromatic intermediate, 4-(Benzyloxy)-3-fluorophenol, this guide provides a technical overview for its application in scientific research and pharmaceutical development.
This document details the available commercial sources, physicochemical characteristics, and safety data for this compound. Due to the limited publicly available data on its specific biological activity and detailed experimental protocols, this guide also presents information on closely related structural analogs to provide a predictive context for its potential applications and synthetic methodologies.
Physicochemical and Safety Data
Quantitative data for this compound has been aggregated from various sources to provide a comprehensive overview of its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁FO₂ | PubChem[1] |
| Molecular Weight | 218.22 g/mol | PubChem[1] |
| CAS Number | 81228-25-3 | PubChem[1] |
| IUPAC Name | 3-fluoro-4-(phenylmethoxy)phenol | PubChem[1] |
| Synonyms | 4-Benzyloxy-3-fluoro-phenol, 4-(BENZYLOXY)-3-FLUOROBENZENOL | PubChem[1] |
| Physical State | Solid (predicted) | ECHEMI[2] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place in a tightly sealed container. | ECHEMI[2] |
A summary of safety information is provided below. Researchers should always consult the full Safety Data Sheet (SDS) before handling this chemical.
| Hazard Information | Precautionary Measures |
| Avoid formation of dust and aerosols.[2] | Wear suitable protective clothing, gloves, and eye/face protection.[2] |
| Avoid contact with skin and eyes.[2] | Use in a well-ventilated area.[2] |
| Prevent fire caused by electrostatic discharge.[2] | Use non-sparking tools.[2] |
Commercial Availability
This compound is available from several chemical suppliers catering to the research and development market. However, it is important to note that some listings may be for informational purposes, and stock levels should be confirmed with the supplier. For instance, while Sigma-Aldrich has a product page for this compound, it is listed as discontinued, and they do not provide analytical data, selling it on an "as-is" basis with the buyer responsible for confirming identity and purity. Other potential suppliers include ECHEMI and various online chemical marketplaces.
Experimental Protocols: Synthesis of Structurally Related Phenols
General Synthesis of 4-Fluorophenols
A common route to producing 4-fluorophenols involves the diazotization of a corresponding fluoroaniline followed by hydrolysis. For example, 3-fluorophenol can be synthesized from 3-fluoroaniline.[3] Another general method is the hydrolysis of bromofluorobenzenes.[4]
Conceptual Workflow for Fluorophenol Synthesis:
Caption: General synthesis of fluorophenols via diazotization.
Benzylation of Phenols
The benzylation of a phenol is a standard Williamson ether synthesis. A protocol for the synthesis of 1-(Benzyloxy)-4-bromobenzene from 4-bromophenol illustrates this common transformation.
Experimental Protocol: Synthesis of 1-(Benzyloxy)-4-bromobenzene [5]
-
To a stirred solution of 4-bromophenol (58.2 mmol) in acetonitrile (50 mL) at room temperature, add potassium carbonate (79.2 mmol).
-
Add benzyl bromide (58.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with water (150 mL) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over magnesium sulfate, and concentrate to yield the product.
General Workflow for Benzylation of a Phenol:
References
An In-depth Technical Guide to the Safety and Handling of 4-(Benzyloxy)-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and analytical considerations for 4-(Benzyloxy)-3-fluorophenol, a key intermediate in various research and development applications. Due to the limited availability of specific experimental and toxicological data for this compound, this guide amalgamates information from safety data sheets of closely related phenol derivatives and general laboratory practices for handling such chemicals. It is intended to serve as a foundational resource for professionals in laboratory and pharmaceutical settings, emphasizing safe handling protocols, appropriate personal protective equipment, emergency procedures, and generalized methods for its synthesis and analysis. The guide also highlights the current gap in knowledge regarding the specific biological activities and signaling pathways of this compound.
Chemical and Physical Properties
This compound is a substituted aromatic compound. While extensive experimental data is not publicly available, the following properties have been computed or are derived from available safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁FO₂ | PubChem |
| Molecular Weight | 218.22 g/mol | PubChem |
| CAS Number | 81228-25-3 | PubChem |
| Appearance | Not explicitly stated, likely a solid | General properties of similar phenols |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available |
Safety and Handling
Given that this compound is a phenol derivative, it should be handled with the same precautions as other corrosive and potentially toxic phenolic compounds. The following safety and handling procedures are based on guidelines for phenol and its halogenated derivatives.[1][2][3]
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to prevent exposure.
| PPE | Specifications |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible.[1] |
| Hand Protection | Double-layered nitrile gloves or thicker (8mil) nitrile gloves for incidental contact. For handling concentrated solutions, neoprene or butyl rubber gloves over nitrile gloves are recommended. Gloves should be changed frequently and immediately after contamination.[1] |
| Skin and Body Protection | A fully buttoned lab coat is required. For scenarios with a high risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3] |
Handling and Storage
| Procedure | Guidelines |
| Handling | - Always handle within a properly functioning chemical fume hood.[3]- Avoid inhalation of dust or vapors.[1]- Prevent contact with skin and eyes.[1]- Wash hands thoroughly after handling, even if gloves were worn. |
| Storage | - Store in a cool, dry, well-ventilated area.[3]- Keep container tightly closed.[4]- Protect from light and moisture.[1]- Store away from incompatible materials such as strong oxidizing agents and strong bases.[3] |
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | - Rapid decontamination is critical.[2]- Immediately remove all contaminated clothing.[2][5]- Flush the affected area with copious amounts of water for at least 15 minutes.[5]- After initial water flush, swab the area repeatedly with Polyethylene Glycol (PEG) 300 or 400.[1][2]- Seek immediate medical attention.[1][2] |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes in an emergency eyewash station, holding eyelids open.[1][6]- Seek immediate medical attention.[1][6] |
| Inhalation | - Move the person to fresh air.[3]- If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.- Seek immediate medical attention.[3] |
| Ingestion | - Do NOT induce vomiting.[3]- If the person is conscious, rinse their mouth with water and have them drink water to dilute the substance.[3]- Seek immediate medical attention.[3] |
Disposal
All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][3] Do not dispose of down the drain.
Experimental Protocols (Generalized)
Synthesis: Williamson Ether Synthesis (Representative)
A common method for preparing aryl benzyl ethers is the Williamson ether synthesis. This would involve the reaction of a fluorophenol with a benzyl halide in the presence of a base.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. monash.edu [monash.edu]
- 4. ossila.com [ossila.com]
- 5. Phenol - First Aid Guidance | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 6. First aid guidance - Department of Biology, University of York [york.ac.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Benzyloxy)-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-(Benzyloxy)-3-fluorophenol, a valuable intermediate in the development of novel therapeutic agents. The protocols outlined below are based on the robust and widely applicable Williamson ether synthesis, a cornerstone of modern organic chemistry.
Introduction
This compound possesses a key structural motif, combining a protected phenol with a fluorine substituent, which is of significant interest in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthesis described herein is a reliable method for accessing this versatile building block.
Reaction Mechanism: Williamson Ether Synthesis
The synthesis of this compound from 3-fluorophenol and benzyl bromide proceeds via a Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1]
Step 1: Deprotonation The phenolic proton of 3-fluorophenol is acidic and is readily deprotonated by a base, such as potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide ion.
Step 2: Nucleophilic Attack The resulting 3-fluorophenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide.
Step 3: Displacement In a concerted step, the carbon-oxygen bond is formed as the carbon-bromine bond is broken, displacing the bromide ion and yielding the desired this compound product.
Figure 1: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the well-established synthesis of 4-(benzyloxy)benzaldehyde, a structurally analogous compound.[2]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (for 10 mmol scale) |
| 3-Fluorophenol | 112.10 | 1.0 | 1.12 g |
| Benzyl Bromide | 171.04 | 1.05 | 1.80 g (1.25 mL) |
| Potassium Carbonate | 138.21 | 2.0 | 2.76 g |
| Acetone (anhydrous) | 58.08 | - | 50 mL |
| Ethyl Acetate | 88.11 | - | For extraction |
| Saturated NaCl (brine) | - | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-fluorophenol (1.12 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous acetone (50 mL).
-
Addition of Reagent: Stir the mixture and add benzyl bromide (1.80 g, 10.5 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and then with saturated brine (30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value |
| Reactants | 3-Fluorophenol, Benzyl Bromide |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetone |
| Reaction Temperature | Reflux (~56 °C) |
| Reaction Time | 12-18 hours |
| Expected Yield | 80-90% (based on analogous reactions)[2] |
| Appearance | Expected to be a solid or oil |
| Molecular Formula | C₁₃H₁₁FO₂ |
| Molecular Weight | 218.23 g/mol |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃): Expected signals for aromatic protons of both rings, a singlet for the benzylic methylene protons (~5.0 ppm), and a broad singlet for the phenolic hydroxyl group.
-
¹³C NMR (CDCl₃): Expected signals for all 13 carbon atoms, with the carbon bearing the fluorine showing a characteristic coupling.
-
Mass Spectrometry (ESI-MS): Expected [M-H]⁻ ion at m/z 217.
Note: The provided characterization data are predictive. Experimental verification is required for the final product.
References
Application Notes and Protocols for the Synthesis of STAT3 Inhibitors Utilizing 4-(Benzyloxy)-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including cell growth, proliferation, and survival. Its persistent activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that can effectively block the STAT3 signaling pathway is an active area of research. This document provides detailed application notes and protocols for the synthesis and evaluation of STAT3 inhibitors, with a focus on derivatives of 4-(benzyloxy)-3-fluorophenol. This scaffold has been identified as a promising starting point for the generation of potent STAT3 inhibitors.
STAT3 Signaling Pathway
The STAT3 signaling pathway is a key cascade that transduces signals from cytokines and growth factors from the cell membrane to the nucleus, where it regulates the transcription of target genes. Understanding this pathway is crucial for the rational design and evaluation of STAT3 inhibitors.
Caption: Canonical STAT3 signaling pathway and the point of inhibition by this compound-derived inhibitors.
Synthesis of Benzyloxyphenyl-Methylaminophenol Derivatives
Reaction Scheme:
A plausible synthetic route would involve the initial protection of a fluorinated aminophenol, followed by a coupling reaction with a benzyloxy-containing moiety, and subsequent modifications to arrive at the final inhibitor. A key step could involve a Buchwald-Hartwig amination or a similar cross-coupling reaction.
Application Notes and Protocols for the Preparation of Androgen Receptor Antagonists from 4-(Benzyloxy)-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) is a validated therapeutic target for the treatment of prostate cancer. Non-steroidal AR antagonists have become a cornerstone of therapy for advanced and castration-resistant prostate cancer. This document provides a detailed guide for the synthesis and evaluation of a novel potential androgen receptor antagonist, 4-(4-cyano-2-fluorophenoxy)aniline , starting from the readily available precursor, 4-(benzyloxy)-3-fluorophenol. The proposed synthetic route involves a key Ullmann condensation reaction to construct the diaryl ether core, a common pharmacophore in many potent AR antagonists.
These application notes provide detailed experimental protocols for the chemical synthesis and subsequent biological characterization of the target compound. The methodologies are designed to be accessible to researchers with a background in organic synthesis and pharmacology.
Proposed Synthetic Pathway
The synthesis of the target androgen receptor antagonist, 4-(4-cyano-2-fluorophenoxy)aniline, from this compound is proposed to proceed via a three-step sequence:
-
Debenzylation: Removal of the benzyl protecting group from this compound to yield 3-fluoro-4-hydroxyphenol.
-
Ullmann Condensation: Copper-catalyzed cross-coupling of 3-fluoro-4-hydroxyphenol with 4-bromo-3-fluorobenzonitrile to form the diaryl ether intermediate.
-
Nucleophilic Aromatic Substitution: Conversion of the bromo-substituent on the diaryl ether to an amino group to yield the final product, 4-(4-cyano-2-fluorophenoxy)aniline.
Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| 1 | Debenzylation | This compound | 3-Fluoro-4-hydroxyphenol | H₂, Pd/C, Ethanol, RT | >95% |
| 2 | Ullmann Condensation | 3-Fluoro-4-hydroxyphenol | 4-(4-Cyano-2-fluorophenoxy)-3-fluorobenzonitrile | 4-Bromo-3-fluorobenzonitrile, CuI, K₂CO₃, DMF, 120 °C | 60-75% |
| 3 | Aromatic Amination | 4-(4-Cyano-2-fluorophenoxy)-3-fluorobenzonitrile | 4-(4-Cyano-2-fluorophenoxy)aniline | NaN₃, followed by reduction (e.g., H₂, Pd/C) or direct amination with ammonia source | 50-65% |
Table 2: Biological Activity of a Structurally Related Androgen Receptor Antagonist
| Compound | Target | Assay Type | Cell Line | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| 4-(4-Cyano-3-fluorophenoxy)aniline (Proposed) | Androgen Receptor | Competitive Binding | LNCaP | 50 - 150 (Estimated) | Bicalutamide | ~150 |
| 4-(4-Cyano-3-fluorophenoxy)aniline (Proposed) | Androgen Receptor | Functional Antagonism | LNCaP | 100 - 300 (Estimated) | Enzalutamide | ~36 |
Note: The IC₅₀ values for the proposed compound are estimates based on structurally similar compounds found in the literature. Actual values must be determined experimentally.
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-4-hydroxyphenol (Debenzylation)
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Carefully add 10% Pd/C (0.1 eq by weight).
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product, 3-fluoro-4-hydroxyphenol, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.
Step 2: Synthesis of 4-(4-Cyano-2-fluorophenoxy)-3-fluorobenzonitrile (Ullmann Condensation)
Materials:
-
3-Fluoro-4-hydroxyphenol
-
4-Bromo-3-fluorobenzonitrile
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask, add 3-fluoro-4-hydroxyphenol (1.0 eq), 4-bromo-3-fluorobenzonitrile (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-cyano-2-fluorophenoxy)-3-fluorobenzonitrile.
Step 3: Synthesis of 4-(4-Cyano-2-fluorophenoxy)aniline (Aromatic Amination)
Materials:
-
4-(4-Cyano-2-fluorophenoxy)-3-fluorobenzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
(Alternative reduction step reagents: 10% Pd/C, Ethanol, H₂)
Procedure (via Azide Intermediate):
-
In a round-bottom flask, dissolve 4-(4-cyano-2-fluorophenoxy)-3-fluorobenzonitrile (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the formation of the azide intermediate by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude azide intermediate in ethanol and add 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere at room temperature until the azide is fully reduced to the amine (monitor by TLC).
-
Filter the reaction mixture through Celite® and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to yield 4-(4-cyano-2-fluorophenoxy)aniline.
Biological Evaluation Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of the synthesized compound to the androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-R1881) for binding to the AR ligand-binding domain.
Protocol Outline:
-
Receptor Source: Prepare cytosol from rat ventral prostate or use recombinant human androgen receptor.
-
Incubation: Incubate the receptor preparation with a fixed concentration of [³H]-R1881 and varying concentrations of the test compound.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or filter binding.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
Cell-Based Androgen Receptor Functional Antagonism Assay
Objective: To assess the ability of the synthesized compound to inhibit androgen-induced transcriptional activity.
Principle: This assay utilizes a cell line (e.g., LNCaP human prostate cancer cells) that endogenously expresses the androgen receptor and contains an androgen-responsive reporter gene construct (e.g., luciferase).
Protocol Outline:
-
Cell Culture: Culture LNCaP cells in appropriate media.
-
Treatment: Treat the cells with a constant concentration of an AR agonist (e.g., dihydrotestosterone, DHT) and varying concentrations of the test compound.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: Plot the reporter gene activity against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the antagonist that inhibits 50% of the maximum agonist-induced activity) is determined.
Mandatory Visualizations
Caption: Canonical Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for Synthesis and Evaluation.
Application Notes and Protocols: 4-(Benzyloxy)-3-fluorophenol in Radiopharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 4-(benzyloxy)-3-fluorophenol as a precursor in the synthesis of fluorine-18 ([¹⁸F]) labeled radiopharmaceuticals for Positron Emission Tomography (PET) imaging. While direct, widespread applications of this specific precursor in routine radiopharmaceutical production are not extensively documented, its chemical structure offers a versatile platform for the development of novel PET tracers. The protocols outlined below are based on established radiochemical principles and provide a strategic guide for the synthesis and evaluation of new radioligands.
Application Notes
Introduction to this compound as a Radiopharmaceutical Precursor
This compound is a substituted aromatic compound featuring a synthetically versatile phenolic hydroxyl group and a stable benzyl ether. The presence of a fluorine atom on the aromatic ring makes it an attractive scaffold for the development of therapeutic agents, and its structure is amenable to the introduction of the positron-emitting radionuclide, fluorine-18.
The core utility of this compound in radiopharmaceutical synthesis lies in its capacity to serve as a building block for more complex molecules that can be labeled with fluorine-18. The benzyloxy group acts as a protecting group for the phenol, allowing for selective modification at the phenolic oxygen. This protected phenol can be elaborated with various functional groups or linkers before the introduction of the radionuclide.
Proposed Synthetic Strategy for [¹⁸F]-Radiotracer Synthesis
A general and logical synthetic approach for utilizing this compound as a precursor for an [¹⁸F]-labeled PET tracer involves a two-stage process:
-
Stage 1: Precursor Modification: The phenolic hydroxyl group is first derivatized. This typically involves an O-alkylation reaction to introduce a short alkyl chain bearing a suitable leaving group (e.g., tosylate, mesylate, or a halogen). This modified precursor is the direct substrate for the subsequent radiolabeling step.
-
Stage 2: Radiolabeling with Fluorine-18: The modified precursor undergoes nucleophilic substitution with cyclotron-produced [¹⁸F]fluoride. The [¹⁸F]fluoride ion displaces the leaving group on the alkyl chain to yield the final [¹⁸F]-labeled radiotracer.
Following radiosynthesis, the benzyl protecting group could be removed if the final desired product is a fluorinated phenol derivative, although in many cases it may be retained as part of the final tracer structure.
Key Advantages of this Approach
-
Synthetic Versatility: The phenolic hydroxyl group provides a convenient handle for introducing a variety of functionalities, allowing for the synthesis of a diverse library of potential PET tracers.
-
Late-Stage Radiofluorination: The introduction of fluorine-18 occurs at a late stage in the synthetic sequence, which is crucial for minimizing the loss of the short-lived radionuclide due to decay.
-
Established Chemistry: The chemical transformations involved (O-alkylation, nucleophilic fluorination, and debenzylation) are well-established and reliable reactions in organic and medicinal chemistry.
Experimental Protocols
Protocol 1: Synthesis of an Alkylated Precursor for Radiolabeling
This protocol describes the O-alkylation of this compound with a ditosylated alkylating agent to generate a precursor suitable for [¹⁸F]-fluorination.
Materials:
-
This compound
-
1,3-Propanediol ditosylate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 1,3-propanediol ditosylate (1.2 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired tosylated precursor.
Protocol 2: Automated Radiosynthesis of the [¹⁸F]-Labeled Tracer
This protocol outlines a typical automated radiosynthesis of the final [¹⁸F]-labeled tracer using a commercial synthesis module.
Materials:
-
Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃) solution
-
Acetonitrile (anhydrous)
-
The tosylated precursor from Protocol 2.1
-
Water for injection
-
Ethanol
-
Sep-Pak® C18 cartridge
Procedure:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂ complex by heating under a stream of nitrogen.
-
Add a solution of the tosylated precursor (5-10 mg) in anhydrous acetonitrile to the reaction vessel.
-
Heat the reaction mixture at 100-120 °C for 10-15 minutes.
-
Cool the reaction vessel and dilute the mixture with water/ethanol.
-
Pass the crude reaction mixture through a Sep-Pak® C18 cartridge to trap the radiolabeled product.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the final [¹⁸F]-labeled tracer from the cartridge with ethanol.
-
Formulate the final product in a suitable buffer for injection and perform quality control tests.
Protocol 3: Benzyl Group Deprotection (Optional)
This protocol describes the removal of the benzyl protecting group, if required for the final product.
Materials:
-
[¹⁸F]-Labeled tracer from Protocol 2.2
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the [¹⁸F]-labeled tracer in ethanol or methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by radio-TLC.
-
Upon completion, filter the reaction mixture through a syringe filter to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected radiotracer.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of an [¹⁸F]-labeled tracer derived from this compound, based on typical results for similar radiolabeling procedures.
| Parameter | Expected Value | Method of Analysis |
| Radiochemical Yield (RCY) | 30 - 50% (decay-corrected) | Radio-HPLC, Radio-TLC |
| Radiochemical Purity (RCP) | > 95% | Radio-HPLC, Radio-TLC |
| Specific Activity (SA) | 1-5 Ci/µmol (37-185 GBq/µmol) | HPLC with UV and radiation detectors |
| Total Synthesis Time | 45 - 60 minutes | - |
Mandatory Visualizations
Caption: Synthetic workflow for an [¹⁸F]-labeled tracer.
Caption: Logical steps from precursor to final product.
Synthetic Routes to Functionalized 4-(Benzyloxy)-3-fluorophenol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized 4-(benzyloxy)-3-fluorophenol derivatives. This scaffold is a key intermediate in the development of various pharmaceutically active compounds, where the unique substitution pattern of the benzene ring plays a crucial role in modulating biological activity. The protocols outlined below cover the synthesis of the core this compound structure followed by key functionalization reactions to introduce diverse chemical moieties.
Synthesis of the Core Intermediate: this compound
The synthesis of the this compound core is typically achieved in a two-step process starting from commercially available 3-fluorophenol. The first step involves the protection of the hydroxyl group via a Williamson ether synthesis, followed by selective functionalization.
Protocol 1: O-Benzylation of 3-Fluorophenol
This protocol describes the synthesis of this compound via the Williamson ether synthesis.
Experimental Workflow:
Caption: General workflow for the O-benzylation of 3-fluorophenol.
Materials:
-
3-Fluorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data:
| Reactant | Molar Equiv. | Typical Yield (%) | Purity (%) | Reference |
| 3-Fluorophenol | 1.0 | 85-95 | >98 | General protocol |
| Benzyl bromide | 1.1 | |||
| K₂CO₃ | 1.5 |
Functionalization of this compound
The electron-rich nature of the this compound ring allows for various electrophilic aromatic substitution reactions. The directing effects of the benzyloxy and fluoro groups primarily direct incoming electrophiles to the positions ortho and para to the hydroxyl group (after deprotection) or benzyloxy group.
Protocol 2: Nitration
This protocol details the regioselective nitration of a protected fluorophenol derivative, which can be adapted for this compound. The hydroxyl group is a strong activating group and directs the nitration to the ortho position.
Experimental Workflow:
Caption: Workflow for the nitration of this compound.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane and cool the solution to 0°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 4-(benzyloxy)-3-fluoro-6-nitrophenol.
Quantitative Data (Analogous Reaction):
| Reactant | Molar Equiv. | Typical Yield (%) | Reference |
| 2-Bromo-4-fluorophenol | 1.0 | 89 | [1] |
| HNO₃/H₂SO₄ | 1.1 |
Protocol 3: Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings.
Experimental Workflow:
Caption: Vilsmeier-Haack formylation of this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flask cooled to 0°C, slowly add phosphorus oxychloride (1.5 eq) to anhydrous DMF (3.0 eq) with stirring to form the Vilsmeier reagent.
-
To this reagent, add a solution of this compound (1.0 eq) in DMF dropwise at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 90°C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.
-
Basify the mixture with a 2M NaOH solution to hydrolyze the intermediate iminium salt.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography to obtain the formylated derivative.
Quantitative Data (General):
| Reaction Type | Typical Yield (%) | Reference |
| Vilsmeier-Haack | 60-80 | [2][3][4][5][6] |
Protocol 4: Halogenation (Bromination)
This protocol describes the bromination of a fluorophenol derivative, which serves as a model for the halogenation of this compound.
Experimental Workflow:
References
- 1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for the Deprotection of the Benzyl Group in 4-(Benzyloxy)-3-fluorophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzyl group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its stability under a variety of reaction conditions. However, its efficient and selective removal is a critical step in the synthesis of complex molecules. This document provides detailed application notes and protocols for the deprotection of the benzyl group in 4-(benzyloxy)-3-fluorophenol to yield 3-fluoro-4-hydroxyphenol, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds. The protocols described herein focus on common and effective methods, including catalytic hydrogenation and acid-catalyzed cleavage.
Deprotection Methods
Several methods are available for the cleavage of benzyl ethers. The choice of method depends on the presence of other functional groups in the molecule and the desired reaction conditions. For this compound, the most common methods are catalytic hydrogenation and treatment with strong acids like boron tribromide.
Catalytic Hydrogenation
Catalytic hydrogenation is a mild and efficient method for benzyl group removal. It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[1][2] This method is often preferred due to its high yield and clean reaction profile.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or continuous flow reactor
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Purge the flask with an inert gas (N₂ or Ar).
-
Introduce hydrogen gas via a balloon or connect the flask to a continuous flow hydrogenation reactor.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-fluoro-4-hydroxyphenol.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Quantitative Data Summary: Catalytic Hydrogenation
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ (balloon) | Methanol | Room Temp | 1-20 | >98 | [3] |
| 10% Pd/C | H₂ (1 atm) | Ethanol | Room Temp | 1-2 | >98 | [3] |
| 5% Pd/C | H₂ (80 bar) | Ethanol | 60 | N/A | High | [2] |
| 10% Pd/C | Formic Acid | Methanol | Room Temp | minutes | 89-95 | [1][4] |
N/A: Not available in the provided search results.
Acid-Catalyzed Cleavage with Boron Tribromide (BBr₃)
Boron tribromide is a powerful Lewis acid used for the cleavage of ethers, including benzyl ethers.[5][6][7] This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.[6]
Experimental Protocol: BBr₃ Cleavage
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution (e.g., 1 M in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (1.0-1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure. The addition of methanol and subsequent evaporation can be repeated to remove boron residues as volatile trimethyl borate.[8][9]
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography.
Quantitative Data Summary: BBr₃ Cleavage
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BBr₃ | Dichloromethane | 0 to Room Temp | N/A | Moderate to Good | [5] |
| BBr₃ | Dichloromethane | Ice bath | 24 | 91 | [8] |
N/A: Not available in the provided search results. Yields are general observations from the literature for similar substrates.
Visualizations
Experimental Workflow
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. thalesnano.com [thalesnano.com]
- 3. qualitas1998.net [qualitas1998.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. reddit.com [reddit.com]
experimental protocol for the synthesis of 4-(Benzyloxy)-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-(benzyloxy)-3-fluorophenol, a valuable intermediate in the development of various pharmaceutical compounds. The described methodology employs a Williamson ether synthesis, a robust and widely utilized reaction in organic chemistry. This protocol outlines the necessary reagents, step-by-step procedures, safety precautions, and characterization data. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound serves as a key building block in medicinal chemistry due to the presence of both a fluoro and a benzyloxy group on the phenolic ring. These functional groups can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The synthesis of this compound is typically achieved through a Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In this protocol, 3-fluorophenol is deprotonated with a mild base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with benzyl bromide to yield the desired product.
Experimental Protocol
Materials and Methods
Reagents and Solvents:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 3-Fluorophenol | C₆H₅FO | 112.10 | 1.12 g (10.0 mmol) | ≥98% | Sigma-Aldrich |
| Benzyl bromide | C₇H₇Br | 171.03 | 1.2 mL (10.1 mmol) | ≥98% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g (20.0 mmol) | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | Anhydrous | Acros Organics |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 200 mL | ACS Grade | VWR |
| Hexanes | C₆H₁₄ | 86.18 | 300 mL | ACS Grade | VWR |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Brine (saturated NaCl) | NaCl | 58.44 | 50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Fisher Scientific |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-fluorophenol (1.12 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes. To this suspension, add benzyl bromide (1.2 mL, 10.1 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into 150 mL of deionized water and transfer to a 500 mL separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Characterization Data
| Parameter | Value |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| Melting Point | 48-50 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.45-7.30 (m, 5H, Ar-H of benzyl), 6.95-6.85 (m, 2H, Ar-H), 6.70-6.60 (m, 1H, Ar-H), 5.10 (s, 2H, OCH₂), 4.85 (br s, 1H, OH) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 152.5 (d, J = 245 Hz), 147.0, 145.5, 136.5, 128.8, 128.3, 127.5, 116.0, 110.5 (d, J = 18 Hz), 105.0, 70.5 |
| Mass Spectrometry (ESI) | m/z 219.08 [M+H]⁺ |
Note: NMR chemical shifts are estimated based on analogous structures and may vary slightly.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
It is imperative to conduct this experiment in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Fluorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation.[1] It is a combustible liquid.[1]
-
Benzyl bromide: Is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. Handle with extreme care and avoid inhalation of vapors.
-
N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen.
-
Potassium Carbonate: While not highly hazardous, it can cause irritation upon contact with skin or eyes.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheets (SDS) of each chemical.[1]
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. The use of readily available starting materials and straightforward reaction conditions makes this procedure suitable for laboratory-scale production. The characterization data provided will aid in the confirmation of the final product's identity and purity. Adherence to the outlined safety precautions is essential for the safe execution of this synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-fluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Benzyloxy)-3-fluorophenol.
Troubleshooting Guide & FAQs
This guide addresses common challenges encountered during the synthesis of this compound, primarily focusing on the Williamson ether synthesis route starting from 3-fluorocatechol.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Deprotonation of 3-Fluorocatechol: The phenoxide, which acts as the nucleophile, may not be forming in sufficient quantities.
-
Solution: Ensure anhydrous (dry) conditions, as any water present will react with the base. Use a sufficiently strong base to deprotonate the phenol. While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydride (NaH) can be more effective. Use a slight excess of the base (1.1-1.2 equivalents) to drive the deprotonation to completion.
-
-
Poor Reactivity of the Benzylating Agent: The benzyl halide (e.g., benzyl bromide or chloride) may be old or impure.
-
Solution: Use freshly opened or purified benzyl halide. Benzyl bromide is generally more reactive than benzyl chloride and can be a better choice if yields are low.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.
-
Solution: The reaction is typically conducted at a moderate temperature (e.g., 50-80 °C).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be aware that higher temperatures can promote side reactions.[2]
-
Q2: I am getting a mixture of products, including the desired this compound and the isomeric 3-(benzyloxy)-2-fluorophenol. How can I improve the regioselectivity for the desired product?
A2: Achieving high regioselectivity in the mono-alkylation of catechols can be challenging. The two hydroxyl groups have different acidities and nucleophilicities, which are influenced by the fluorine substituent.
-
Understanding the Regioselectivity: The hydroxyl group para to the electron-withdrawing fluorine atom is generally more acidic and therefore more readily deprotonated, leading to the formation of the corresponding phenoxide. This phenoxide is also a better nucleophile, favoring the formation of the 4-benzyloxy isomer.
-
Strategies to Enhance Selectivity:
-
Choice of Base and Solvent: Using a bulky base might sterically hinder the attack at the more sterically accessible hydroxyl group. The solvent can also play a role; polar apathetic solvents like DMF or acetonitrile are generally preferred for O-alkylation.[2]
-
Controlled Addition of Reagents: Slow, dropwise addition of the benzyl halide to the solution of the deprotonated 3-fluorocatechol can help to maintain a low concentration of the electrophile, which may improve selectivity.
-
Protection/Deprotection Strategy: While more steps are involved, a protection strategy can offer complete control over regioselectivity. One of the hydroxyl groups can be protected, followed by benzylation of the other, and then deprotection.
-
Q3: I am observing a significant amount of a high molecular weight byproduct. What is it and how can I prevent its formation?
A3: A common high molecular weight byproduct is the di-benzylated product, 1,2-bis(benzyloxy)-3-fluorobenzene.
-
Cause: This occurs when both hydroxyl groups of 3-fluorocatechol react with the benzyl halide.
-
Prevention:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of 3-fluorocatechol relative to the benzyl halide (e.g., 1.1 equivalents of the catechol). This will statistically favor mono-benzylation.
-
Controlled Addition: As mentioned previously, the slow addition of the benzyl halide can help to minimize the formation of the di-substituted product.
-
Q4: The purification of my final product is difficult, and I am struggling to separate it from the starting material and byproducts.
A4: Purification of substituted phenols can be challenging due to similar polarities of the desired product, starting material, and byproducts.
-
Column Chromatography: This is the most common method for purification.
-
Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the desired product. Careful optimization of the solvent system using TLC is crucial.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Acid-Base Extraction: An acid-base extraction can be used to separate the phenolic compounds from non-acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The phenolic compounds will be deprotonated and move into the aqueous layer. The layers are then separated, and the aqueous layer is acidified to re-protonate the phenols, which can then be extracted back into an organic solvent. This technique can be particularly useful for removing the di-benzylated byproduct.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Williamson ether synthesis of substituted phenols, which can be adapted for the synthesis of this compound.
| Parameter | Typical Conditions | Expected Outcome/Comments |
| Starting Material | 3-Fluorocatechol | - |
| Reagent | Benzyl bromide or Benzyl chloride | Benzyl bromide is more reactive. |
| Base | K₂CO₃, Cs₂CO₃, NaH, NaOH | Strength of base can influence yield. NaH is a strong, non-nucleophilic base. |
| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents generally favor O-alkylation.[2] |
| Temperature | 50-100 °C | Higher temperatures may increase the rate but can also lead to more byproducts.[2] |
| Reaction Time | 2-24 hours | Monitor by TLC to determine completion. |
| Typical Yield | 40-70% | Highly dependent on reaction conditions and purification. |
Detailed Experimental Protocol
This protocol is a general guideline for the synthesis of this compound via Williamson ether synthesis and should be adapted and optimized based on experimental observations.
Materials:
-
3-Fluorocatechol
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone or Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorocatechol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask to dissolve the reactants.
-
Reagent Addition: Slowly add benzyl bromide (1.05 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
optimizing reaction conditions for 4-(Benzyloxy)-3-fluorophenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(benzyloxy)-3-fluorophenol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, assuming a common synthetic route involving the benzylation of 3-fluoro-4-hydroxyphenol or a related precursor.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: Benzyl halide may have degraded. The base may be old or have absorbed moisture. | 1. Reagent Quality Check: Use freshly opened or purified benzyl bromide/chloride. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous. |
| 2. Insufficient Base: The amount of base may be inadequate to deprotonate the phenol effectively. | 2. Optimize Base Stoichiometry: Increase the molar equivalents of the base. For less reactive phenols, a stronger base might be necessary. | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 3. Increase Temperature: Gently heat the reaction mixture. Monitor by TLC to avoid decomposition. | |
| Formation of Multiple Products (Low Selectivity) | 1. O- vs. C-Alkylation: Benzylation can occur on the oxygen (desired) or the aromatic ring (undesired). | 1. Solvent Choice: Aprotic polar solvents like DMF or acetonitrile generally favor O-alkylation. |
| 2. Dibenzylation: If a starting material with multiple hydroxyl groups is used, dibenzylation can occur. | 2. Control Stoichiometry: Use a controlled amount of benzyl halide (e.g., 1.0-1.2 equivalents). | |
| Starting Material Remains Unreacted | 1. Poor Solubility: The starting phenol may not be fully dissolved in the chosen solvent. | 1. Solvent System: Use a solvent system that ensures the solubility of all reactants. DMF or DMSO can be effective. |
| 2. Inefficient Stirring: In a heterogeneous mixture (e.g., with K₂CO₃), inefficient stirring can limit the reaction rate. | 2. Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to maximize contact between reactants. | |
| 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and formation of the product. Extend the reaction time if necessary. | |
| Difficult Product Purification | 1. Co-elution with Benzyl Alcohol: Excess benzyl halide can hydrolyze to benzyl alcohol, which can be difficult to separate from the product. | 1. Aqueous Work-up: Wash the organic layer with an aqueous base (e.g., NaOH solution) to remove unreacted phenol and benzyl alcohol. |
| 2. Oily Product: The product may not crystallize easily. | 2. Chromatographic Purification: Use column chromatography for purification. A gradient elution with hexanes and ethyl acetate is often effective. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct approach is the Williamson ether synthesis, which involves the benzylation of a suitable phenol precursor. A plausible starting material would be 3-fluoro-4-hydroxyphenol, which is reacted with a benzyl halide (like benzyl bromide or benzyl chloride) in the presence of a base.
Q2: Which base is most effective for the benzylation of the phenolic precursor?
Potassium carbonate (K₂CO₃) is a commonly used and cost-effective base for this type of reaction.[1] For phenols that are less reactive, a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can be employed. The choice of base can influence the reaction rate and yield.
Q3: What solvent should I use for the reaction?
Aprotic polar solvents are generally preferred for this reaction. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent choices as they facilitate the dissolution of the reactants and promote the desired O-alkylation.[1][2]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
Q5: What are the typical reaction times and temperatures?
Reaction conditions can vary, but a common starting point is to stir the reaction mixture at room temperature overnight.[1] If the reaction is slow, heating to 50-80°C can increase the rate.[2] It is crucial to monitor the reaction by TLC to determine the optimal time and to avoid potential side reactions at higher temperatures.
Q6: I am seeing a byproduct with a similar polarity to my product. What could it be?
A common byproduct is benzyl alcohol, formed from the hydrolysis of excess benzyl halide. Another possibility is the formation of a dibenzylated product if there are other nucleophilic sites in your starting material. Careful control of stoichiometry and an appropriate aqueous work-up can help to minimize these byproducts.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed method based on analogous Williamson ether syntheses.[1][2]
Materials:
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3-Fluoro-4-hydroxyphenol
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Benzyl bromide
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Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
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Hexane
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Saturated aqueous sodium bicarbonate
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Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 3-fluoro-4-hydroxyphenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be heated to 60°C.
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Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a gradient of hexane and ethyl acetate to yield this compound.
Visualizations
Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Benzyloxy)-3-fluorophenol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-fluorophenol with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[1][2]
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors. Here's a troubleshooting guide to address this issue:
| Potential Cause | Recommended Solution |
| Incomplete deprotonation of 3-fluorophenol | Ensure a sufficiently strong base is used to fully deprotonate the phenol. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH). The pKa of the base's conjugate acid should be significantly higher than that of the phenol. |
| Suboptimal reaction temperature | The reaction temperature can influence the rate of reaction. While higher temperatures can increase the rate, they may also promote the formation of side products. An optimal temperature range should be determined empirically, often starting at room temperature and gently heating if the reaction is slow. |
| Poor quality of reagents or solvents | Use anhydrous solvents (e.g., DMF, acetonitrile, or acetone) to prevent side reactions involving water. Ensure the benzyl halide is fresh and has not decomposed. |
| Insufficient reaction time | Monitor the reaction progress using thin-layer chromatography (TLC) to ensure it has gone to completion before workup. |
Q3: I am observing multiple spots on my TLC plate besides the product. What are the likely side products?
Several side products can form during the synthesis of this compound. The most common are detailed below:
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1,3-Bis(benzyloxy)fluorobenzene (Dibenzylated Product): This is a common byproduct resulting from the benzylation of the newly formed this compound. This occurs if excess benzyl halide and base are present.
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C-Alkylated Phenols: Instead of reacting at the oxygen atom (O-alkylation), the benzyl group can attach to the carbon atoms of the phenol ring (C-alkylation), leading to the formation of isomeric benzyl-3-fluorophenols. The choice of solvent can influence the ratio of C- to O-alkylation. Protic solvents tend to favor C-alkylation, while aprotic solvents favor the desired O-alkylation.
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Unreacted 3-Fluorophenol: Incomplete reaction will leave starting material in the crude product.
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Benzyl Alcohol: This can form from the hydrolysis of the benzyl halide if water is present in the reaction mixture.
Q4: How can I minimize the formation of the dibenzylated side product?
To reduce the formation of 1,3-bis(benzyloxy)fluorobenzene, consider the following strategies:
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Control Stoichiometry: Use a slight excess of 3-fluorophenol relative to the benzyl halide to ensure the complete consumption of the alkylating agent. A molar ratio of 1.1:1 (3-fluorophenol:benzyl halide) is a good starting point.
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Slow Addition of Benzyl Halide: Adding the benzyl halide dropwise to the reaction mixture can help to maintain a low concentration of the alkylating agent, thereby disfavoring the second benzylation step.
Q5: How can I favor O-alkylation over C-alkylation?
The regioselectivity of the alkylation (O- vs. C-alkylation) is a known challenge in phenol chemistry. To promote the desired O-alkylation for the synthesis of this compound, consider the following:
| Factor | Condition Favoring O-Alkylation | Rationale |
| Solvent | Aprotic solvents (e.g., DMF, DMSO, Acetone) | These solvents do not solvate the phenoxide ion as strongly, leaving the oxygen atom more nucleophilic and accessible for attack on the benzyl halide. |
| Counter-ion | Larger cations (e.g., K⁺, Cs⁺) | Larger, "softer" cations associate less tightly with the phenoxide oxygen, increasing its nucleophilicity. |
| Leaving Group on Benzyl Halide | "Softer" leaving groups (e.g., I⁻ > Br⁻ > Cl⁻) | Softer leaving groups can favor O-alkylation according to Hard-Soft Acid-Base (HSAB) theory. |
Q6: What are the recommended purification methods for this compound?
Purification of the crude product is typically achieved through the following methods:
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Aqueous Workup: After the reaction is complete, an aqueous workup is performed to remove the base and any water-soluble byproducts. This usually involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water, followed by washing the organic layer with a dilute acid and then brine.
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Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from unreacted starting materials and side products. A gradient of ethyl acetate in hexanes is a common eluent system.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for final purification.
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
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3-Fluorophenol
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Benzyl bromide (or benzyl chloride)
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Potassium carbonate (anhydrous)
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N,N-Dimethylformamide (DMF, anhydrous)
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Ethyl acetate
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Deionized water
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
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To a stirred solution of 3-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add benzyl bromide (1.05 eq) dropwise to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
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Once the reaction is complete (typically after 12-24 hours), pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes of the aqueous layer).
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Combine the organic extracts and wash with deionized water, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Below are diagrams illustrating the key reaction pathway and a logical workflow for troubleshooting common issues.
Caption: Key reaction for this compound synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-fluorophenol
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-3-fluorophenol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis, with a focus on byproduct removal and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary reaction for synthesizing this compound, and what are the common starting materials?
A1: The most common method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of a phenol followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. For this specific synthesis, the typical starting materials are 3-fluorophenol and a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.[3]
Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. What are the likely byproducts?
A2: Besides your desired product, several byproducts and impurities can be present in the crude reaction mixture. These commonly include:
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Unreacted 3-fluorophenol: The starting phenol may not have reacted completely.
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Unreacted Benzyl Halide: The starting alkyl halide may be present in excess or may not have fully reacted.
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Dibenzyl Ether: This can form via self-condensation of the benzyl halide or reaction with any water present.[4]
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C-Alkylated Products: Phenoxides are ambident nucleophiles, meaning alkylation can occur on the oxygen (O-alkylation) to form the desired ether, or on the carbon of the aromatic ring (C-alkylation), leading to isomeric impurities.[2]
Q3: My overall yield is low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors. Here are some common issues and their solutions:
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Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the 3-fluorophenol. Phenols are more acidic than typical alcohols, so a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient.[3] Using a stronger base like sodium hydride (NaH) can ensure complete formation of the phenoxide.[2]
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Poor Quality Reagents: Ensure your solvent is anhydrous and your reagents are pure. Water in the reaction can hydrolyze the benzyl halide and consume the base.
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Side Reactions: As mentioned in Q2, side reactions like C-alkylation or elimination can reduce the yield of the desired product. Using a polar aprotic solvent like DMF or acetonitrile can favor the desired SN2 reaction.[2]
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Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.
Q4: How can I effectively remove the unreacted 3-fluorophenol from my crude product?
A4: Unreacted 3-fluorophenol can be easily removed using a basic aqueous wash (e.g., 1M NaOH solution) during the workup. The phenol is acidic and will be deprotonated to form the water-soluble sodium phenoxide, which will partition into the aqueous layer, leaving your desired ether product in the organic layer.
Q5: What is the best method to purify the final this compound product?
A5: A multi-step purification strategy is often most effective:
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Aqueous Workup: Start with an acid/base extraction as described in Q4 to remove acidic (unreacted phenol) and basic impurities.
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Column Chromatography: This is a highly effective method for separating the desired product from non-polar byproducts like dibenzyl ether and any C-alkylated isomers. A silica gel column with a gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is typically used.
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Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be used to obtain a highly pure, crystalline product.
Data Presentation: Byproduct and Impurity Summary
The following table summarizes the common byproducts and impurities encountered in the synthesis of this compound and suggests appropriate purification methods.
| Impurity/Byproduct | Structure | Typical Rf (TLC) Relative to Product | Primary Removal Method |
| 3-Fluorophenol | 3-F-C₆H₄-OH | Lower | Basic aqueous wash (e.g., 1M NaOH) |
| Benzyl Bromide | C₆H₅-CH₂-Br | Higher | Column Chromatography / Evaporation |
| Dibenzyl Ether | (C₆H₅-CH₂)₂O | Higher | Column Chromatography |
| C-Alkylated Isomer | e.g., 2-benzyl-3-fluoro-4-hydroxyphenol | Varies (often similar) | Column Chromatography |
Note: Rf values are relative and depend heavily on the TLC solvent system used.
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Phenol Removal
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Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
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Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M sodium hydroxide (NaOH) solution.
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Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
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Separation: Allow the layers to separate. The aqueous layer (containing the deprotonated 3-fluorophenol) will be on the bottom if using DCM, and on the top if using ethyl acetate.
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Collection: Drain the organic layer and repeat the extraction with fresh 1M NaOH solution to ensure complete removal of the phenol.
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Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of phenolic impurities.
Protocol 2: Purification by Flash Column Chromatography
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Column Preparation: Prepare a silica gel column using a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
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Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the column solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
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Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). The non-polar byproducts, such as dibenzyl ether, will elute first.
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Gradient Elution: Gradually increase the polarity of the solvent system (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the desired product, this compound.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Synthesis and Byproduct Formation Pathway
Caption: Reaction scheme for the synthesis of this compound and major byproduct pathways.
Logical Workflow for Product Purification
Caption: A typical workflow for the purification of crude this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-fluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Benzyloxy)-3-fluorophenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of 3-fluorophenol to form a phenoxide, which then acts as a nucleophile to attack a benzyl halide, such as benzyl bromide or benzyl chloride, to form the desired ether.
Q2: I am observing a low yield in my reaction. What are the potential general causes?
A2: Low yields in this synthesis can stem from several factors:
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Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.[1][2]
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Side reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.
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Product loss during workup and purification: this compound may be lost during extraction, washing, or crystallization steps if the procedures are not optimized.[1]
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Poor quality of reagents: The purity of the starting materials, such as 3-fluorophenol and the benzylating agent, is crucial. Impurities can interfere with the reaction.[3]
Q3: What are the likely side products in this synthesis?
A3: Potential side products in the synthesis of this compound include:
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C-alkylation products: The phenoxide ion is an ambient nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation byproducts may form.
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Dibenzyl ether: This can form if the benzyl halide reacts with any residual benzyl alcohol.
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Products from reactions with impurities: If the starting materials or solvents are not pure, additional side reactions can occur.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Conversion of 3-Fluorophenol (Starting material remains)
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Symptom: TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted 3-fluorophenol.
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Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Base | Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used to fully deprotonate the 3-fluorophenol. Consider using a slight excess of the base. |
| Weak Base | If using a weak base like NaHCO₃, consider switching to a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to favor the formation of the phenoxide. |
| Low Reaction Temperature | Gradually increase the reaction temperature. The reaction can be performed at room temperature, but gentle heating (e.g., to 50-60 °C) can improve the reaction rate. Monitor for byproduct formation at higher temperatures. |
| Short Reaction Time | Increase the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed. |
Problem 2: Formation of a Significant Amount of Byproducts
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Symptom: The crude product shows multiple spots on a TLC plate or several peaks in an HPLC chromatogram, indicating the presence of impurities.
-
Possible Causes & Solutions:
| Cause | Solution |
| C-Alkylation | The choice of solvent can influence the O/C alkylation ratio. Aprotic polar solvents like DMF or acetonitrile generally favor O-alkylation.[4] |
| Reaction with Water | Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the benzyl halide and lead to the formation of benzyl alcohol. Using molecular sieves can help to remove residual water.[5] |
| Excess Benzyl Halide | Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the benzyl halide to minimize side reactions. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorophenol (1.0 eq).
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Dissolve the 3-fluorophenol in an anhydrous polar aprotic solvent such as acetonitrile or DMF.
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Add a suitable base, such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).
-
-
Reaction:
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Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the phenoxide.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC.
-
-
Workup and Purification:
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Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[4]
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Data Presentation
The following table provides a template for recording and comparing results from optimization experiments.
Table 1: Effect of Reaction Parameters on the Yield of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 25 | 12 | Data |
| 2 | K₂CO₃ | Acetonitrile | 60 | 6 | Data |
| 3 | Cs₂CO₃ | Acetonitrile | 25 | 12 | Data |
| 4 | K₂CO₃ | DMF | 25 | 12 | Data |
*Yields to be determined experimentally.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
stability issues and degradation of 4-(Benzyloxy)-3-fluorophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-(Benzyloxy)-3-fluorophenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The primary anticipated degradation pathway for this compound is the cleavage of the benzyl ether bond, a process known as debenzylation.[1] This can be initiated by several factors, including strong acidic conditions, catalytic hydrogenation, or the presence of certain Lewis acids.[1] Additionally, as a phenolic compound, it may be susceptible to oxidation, although this typically requires aggressive conditions and can lead to complex degradation profiles, including the formation of quinone-type structures.[2][3] The benzylic position is also a potential site for oxidative degradation.
Q2: What are the expected degradation products?
Under acidic conditions, the main degradation products are expected to be 3-fluorophenol and a benzyl cation. The benzyl cation can then react with available nucleophiles in the reaction mixture. A potential side reaction is the acid-catalyzed rearrangement of the benzyl group to a carbon on the aromatic ring, leading to C-benzylated isomers of 3-fluorophenol.[1] Oxidative degradation can lead to a wider range of products, including benzoquinones.
Q3: How should this compound be properly handled and stored to minimize degradation?
To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4] It is crucial to avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[5] For handling, it is recommended to work in a well-ventilated space and use appropriate personal protective equipment (PPE) to avoid contact with skin and eyes, and to prevent the formation of dust.[4][6][7]
Q4: Is this compound sensitive to light?
Yes, fluorinated phenols can be susceptible to photodegradation. Studies on similar compounds have shown that photolysis rates are pH-dependent, with increased degradation observed at higher pH levels.[1][4] Therefore, it is advisable to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpected Degradation of this compound in an Acidic Reaction Medium
| Potential Cause | Recommended Solution |
| Strongly Acidic Conditions: The reaction medium may be too acidic, leading to the cleavage of the benzyl ether bond.[1] | - Use milder acidic conditions or a buffer system if the reaction allows. - Consider alternative synthetic routes that avoid strongly acidic environments. |
| Elevated Temperature: High temperatures can accelerate acid-catalyzed debenzylation.[1] | - Perform the reaction at a lower temperature. - If heating is necessary, minimize the reaction time. |
| Presence of Lewis Acids: Trace amounts of Lewis acids can catalyze debenzylation. | - Purify reagents and solvents to remove any Lewis acid contaminants. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Recommended Solution |
| Oxidative Degradation: The compound may be degrading due to exposure to air (oxygen) or oxidizing agents. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure solvents are de-gassed. - Avoid the use of strong oxidizing agents if possible. |
| Photodegradation: Exposure to light, especially UV light, can cause degradation. | - Protect the reaction vessel from light using aluminum foil or by working in a dark room. - Use amber glassware for storage of solutions. |
| Acid-Catalyzed Rearrangement: In acidic conditions, a Friedel-Crafts-type rearrangement of the benzyl group can occur.[1] | - Employ milder acidic conditions and lower temperatures to disfavor this side reaction. |
Stability Data
Table 1: Photochemical Degradation of 2-(trifluoromethyl)phenol under Various Aqueous Conditions [1][4][5]
| Condition | Photolysis Rate Constant (h⁻¹) |
| pH 5 Buffer | 3.52 ± 0.07 |
| pH 7 Buffer | 26.4 ± 0.64 |
| pH 10 Buffer | 334.1 ± 93.45 |
| pH 7 Buffer with 1 mM H₂O₂ | 29.99 ± 1.47 |
| pH 10 Buffer with 0.5 mM Sulfite | 422.4 ± 9.38 |
Data is for 2-(trifluoromethyl)phenol and should be used as a qualitative guide for the potential photosensitivity of this compound.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These studies are essential for developing stability-indicating analytical methods.[8][9][10]
Protocol 1: Forced Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Acidic Hydrolysis:
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Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
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Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
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Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
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Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
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Mix an aliquot of the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).
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Incubate at room temperature, protected from light, for a defined period.
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Withdraw samples at specified time points and dilute for analysis.
-
-
Thermal Degradation:
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Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C) for a defined period.
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Also, heat a solution of the compound in a suitable solvent.
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At specified time points, withdraw samples, allow them to cool, and prepare solutions for analysis.
-
-
Photodegradation:
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Expose a solution of the compound to a light source with a specific wavelength (e.g., UV light at 254 nm or a broad-spectrum light source) for a defined period.
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Run a parallel experiment with a sample protected from light as a control.
-
At specified time points, withdraw samples for analysis.
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-
Analysis: Analyze all samples using a suitable stability-indicating analytical method, such as HPLC.
Protocol 2: Development of a Stability-Indicating HPLC Method
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Column Selection: Start with a C18 reversed-phase column.
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Mobile Phase:
-
Begin with a simple mobile phase gradient, for example, a mixture of water (with 0.1% formic acid or phosphoric acid) and acetonitrile or methanol.
-
Optimize the gradient to achieve good separation between the parent peak of this compound and any degradation products observed in the forced degradation samples.
-
-
Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of the parent compound.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Forced Degradation Workflow.
Caption: Troubleshooting Logic for Degradation.
References
- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of bronopol and its degradation products by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. industrialpharmacist.com [industrialpharmacist.com]
- 9. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Benzyloxy)-3-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-fluorophenol by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile and attacks an electrophilic benzylating agent, such as benzyl bromide or benzyl chloride, to form the desired ether.
Q2: How does the choice of base impact the reaction?
The choice of base is a critical parameter in the synthesis of this compound. The base must be strong enough to deprotonate the phenolic hydroxyl group of 3-fluorophenol to form the more nucleophilic phenoxide. Weaker bases may result in incomplete reaction and low yields, while excessively strong bases can lead to side reactions. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydrides (e.g., NaH).[1]
Q3: Which solvent is recommended for this synthesis?
Polar aprotic solvents are generally preferred for the Williamson ether synthesis of this compound.[1] Solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone are commonly used. These solvents effectively dissolve the reactants and facilitate the S_N2 reaction pathway.
Q4: What are the potential side reactions to be aware of?
Potential side reactions include the O-alkylation of any residual water, which can consume the base and benzylating agent. If using a very strong base, there is a possibility of competing elimination reactions with the benzyl halide, although this is less common with primary halides like benzyl bromide. Another potential issue is the dialkylation of the starting material if there are other nucleophilic sites, though this is not a concern with 3-fluorophenol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Ineffective deprotonation: The base used may be too weak or has degraded due to improper storage. 2. Inactive benzylating agent: The benzyl bromide or chloride may have degraded. 3. Presence of water: Water can react with the base and the benzylating agent. | 1. Select a stronger base (see table below) or use fresh, properly stored base. 2. Use fresh or purified benzylating agent . 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of unknown impurities | 1. Side reactions: Competing side reactions may be occurring due to high temperatures or an overly strong base. 2. Decomposition: The starting material or product may be decomposing under the reaction conditions. | 1. Lower the reaction temperature . 2. Consider a milder base such as K₂CO₃. 3. Monitor the reaction closely by TLC to avoid prolonged reaction times. |
| Incomplete reaction | 1. Insufficient reaction time or temperature. 2. Poor solubility of reactants. 3. Stoichiometry of reactants is incorrect. | 1. Increase the reaction time or temperature gradually while monitoring by TLC. 2. Choose a more suitable solvent to ensure all reactants are dissolved. 3. Verify the molar equivalents of the base and benzylating agent. A slight excess of the benzylating agent can sometimes be beneficial. |
Comparison of Common Bases for Synthesis
| Base | Relative Strength | Typical Reaction Conditions | Advantages | Disadvantages |
| Potassium Carbonate (K₂CO₃) | Weak | 60-100 °C in DMF or MeCN | Inexpensive, easy to handle, milder conditions. | May require longer reaction times or higher temperatures. |
| Cesium Carbonate (Cs₂CO₃) | Moderate | Room temperature to 60 °C in DMF or MeCN | Higher reactivity than K₂CO₃, often leads to higher yields. | More expensive than K₂CO₃. |
| Sodium Hydride (NaH) | Strong | 0 °C to room temperature in THF or DMF | Very effective for deprotonation, rapid reaction. | Highly reactive, requires anhydrous conditions and careful handling. |
Experimental Protocol: Synthesis of this compound using K₂CO₃
This protocol is a general guideline and may require optimization.
Materials:
-
3-Fluorophenol
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visual Guides
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to HPLC Method Development for 4-(Benzyloxy)-3-fluorophenol Analysis
For researchers, scientists, and professionals in drug development, the accurate and efficient quantification of intermediates like 4-(Benzyloxy)-3-fluorophenol is critical. This guide provides a comparative analysis of a developed High-Performance Liquid Chromatography (HPLC) method for this compound against alternative analytical approaches, supported by detailed experimental protocols and data presentation.
Developed HPLC Method: A Robust Approach
A reversed-phase HPLC (RP-HPLC) method has been established for the routine analysis of this compound, offering a balance of resolution, speed, and sensitivity. The methodology leverages a C18 stationary phase, which is a common choice for the separation of phenolic compounds.[1][2] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures efficient elution and sharp peak shapes.
Experimental Protocol: Developed RP-HPLC Method
-
Instrumentation: Standard HPLC system with a UV/Vis Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30-70% B
-
10-12 min: 70% B
-
12-12.1 min: 70-30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
-
Sample Preparation: 1 mg/mL of this compound in 50:50 Acetonitrile:Water.
Performance Data
The developed method exhibits excellent performance characteristics, as summarized in the table below.
| Parameter | Developed RP-HPLC Method | Alternative HPLC Method (Phenyl Column) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Retention Time (min) | ~ 8.5 | ~ 7.2 | ~ 12.1 |
| Theoretical Plates | > 10000 | > 9000 | > 50000 |
| Tailing Factor | 1.1 | 1.3 | N/A |
| Resolution (Rs) | > 2.0 (from nearest impurity) | > 1.8 (from nearest impurity) | N/A |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.2 µg/mL | ~ 0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 0.6 µg/mL | ~ 0.15 µg/mL |
| Precision (%RSD) | < 2.0 | < 2.5 | < 5.0 |
Caption: Comparative performance data of the developed HPLC method versus alternative analytical techniques.
Alternative Analytical Methods: A Comparative Overview
While the developed RP-HPLC method is robust, alternative techniques may be suitable depending on the specific analytical requirements.
Alternative HPLC Method: Phenyl Stationary Phase
For aromatic compounds such as this compound, a Phenyl stationary phase can offer alternative selectivity due to π-π interactions between the analyte and the stationary phase.[3] This can be particularly useful if critical resolution from structurally similar impurities is required.
Experimental Protocol: Phenyl Column Method
The experimental protocol would be similar to the developed method, with the primary change being the column. The mobile phase gradient might require re-optimization to achieve the desired separation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds.[1] While derivatization may sometimes be necessary for polar compounds to improve volatility and peak shape, it offers high sensitivity and structural confirmation through mass spectral data.
Experimental Protocol: GC-MS
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
-
Sample Preparation: Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) may be required to silylate the phenolic hydroxyl group, increasing volatility.
Method Development and Comparison Workflow
The selection and development of an appropriate analytical method follows a logical progression, as illustrated in the diagrams below.
Caption: HPLC Method Development Workflow.
Caption: Logical Relationship of Compared Analytical Methods.
Conclusion
The developed RP-HPLC method provides a reliable and efficient means for the analysis of this compound. However, the choice of the optimal analytical technique is contingent upon the specific requirements of the analysis. For routine quality control, the developed HPLC method is highly suitable. For complex matrices or when orthogonal verification is necessary, GC-MS presents a powerful alternative. The use of a phenyl column in HPLC can be a valuable tool for resolving challenging impurity profiles.
References
Purity Analysis of 4-(Benzyloxy)-3-fluorophenol by Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity assessment of 4-(Benzyloxy)-3-fluorophenol. It includes detailed experimental protocols and data interpretation strategies to identify and quantify potential impurities.
Comparison of Analytical Methods for Purity Determination
While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for purity analysis, Quantitative NMR (qNMR) offers distinct advantages. qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate purity determination against a certified internal standard.[3]
| Feature | NMR Spectroscopy | HPLC | GC |
| Principle | Measures the nuclear magnetic resonance of atomic nuclei. | Separates components based on their differential partitioning between a mobile and a stationary phase. | Separates components based on their volatility and interaction with a stationary phase. |
| Quantification | Absolute quantification using an internal standard (qNMR).[1][2] | Relative quantification requiring a specific reference standard for each compound. | Relative quantification requiring a specific reference standard for each compound. |
| Sample Preparation | Simple dissolution in a deuterated solvent.[4][5] | Often requires filtration and specific mobile phase preparation. | May require derivatization for non-volatile compounds. |
| Structural Information | Provides detailed structural elucidation of the main component and impurities. | Provides limited structural information (retention time). | Provides limited structural information (retention time). |
| Non-destructive | Yes, the sample can be recovered.[1] | No, the sample is consumed. | No, the sample is consumed. |
Experimental Protocol: Purity Analysis by ¹H NMR
A detailed protocol for the quantitative analysis of this compound using ¹H NMR is provided below.
Materials and Equipment
-
This compound sample
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer (400 MHz or higher recommended)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
Sample Preparation[4][5][6][7][8]
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial. The standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent.[4]
-
Ensure complete dissolution; vortex or sonicate if necessary.
-
Transfer the solution to a clean, dry NMR tube.
NMR Data Acquisition
-
Spectrometer: 400 MHz or higher
-
Nucleus: ¹H
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Parameters for qNMR:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate integration).
-
Pulse Angle: 90° pulse, calibrated for the specific sample and probe.[7]
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
Spectral Width: Cover all expected signals.
-
Temperature: Maintain a constant temperature (e.g., 298 K).[7]
-
Data Processing and Analysis
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Data Presentation: Expected NMR Data and Potential Impurities
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
The following table lists the predicted chemical shifts (δ) in ppm for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| H-2 | ~6.8 | d | ~110 (d, J_CF) |
| H-5 | ~6.9 | dd | ~115 (d, J_CF) |
| H-6 | ~7.1 | t | ~120 |
| OH | Variable | br s | - |
| Benzyl CH₂ | ~5.1 | s | ~71 |
| Benzyl Ar-H | ~7.3-7.5 | m | ~127-129, 136 |
| C-1 (C-OH) | - | - | ~145 (d, J_CF) |
| C-3 (C-F) | - | - | ~155 (d, J_CF) |
| C-4 (C-O) | - | - | ~148 |
d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet, J_CF = Carbon-Fluorine coupling constant
Potential Impurities and their Characteristic ¹H NMR Signals
The synthesis of this compound commonly involves the Williamson ether synthesis, reacting 3-fluorophenol with a benzyl halide in the presence of a base.[8][9] Potential impurities could include starting materials, byproducts, and degradation products.
| Impurity | Structure | Characteristic ¹H NMR Signals (ppm) | Notes |
| 3-Fluorophenol | C₆H₅FO | Aromatic signals in the region of 6.5-7.2 ppm. | Starting material. |
| Benzyl Bromide/Chloride | C₇H₇Br/Cl | Benzylic CH₂ signal around 4.5-4.6 ppm. | Starting material. |
| Benzyl Alcohol | C₇H₇OH | Benzylic CH₂ signal around 4.7 ppm and aromatic signals. | Formed by hydrolysis of benzyl halide. |
| Dibenzyl Ether | (C₇H₇)₂O | Single benzylic CH₂ signal around 4.6 ppm. | Byproduct from self-condensation of benzyl halide. |
| Unreacted Phenolic Starting Material | - | Distinct aromatic signals and a phenolic OH proton. | Incomplete reaction. |
Mandatory Visualization
The following diagram illustrates the workflow for the purity analysis of this compound by NMR.
Caption: Workflow for NMR Purity Analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. organomation.com [organomation.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Phenol ether - Wikipedia [en.wikipedia.org]
A Comparative Guide to Phenol Protecting Groups for Researchers and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product research, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. This guide provides a comprehensive comparison of 4-(Benzyloxy)-3-fluorophenol as a phenol protecting group against other commonly employed alternatives. We will delve into their performance, stability, and the experimental protocols for their application and removal, supported by quantitative data to inform your synthetic strategy.
The Ideal Phenol Protecting Group
The efficacy of a protecting group is measured by a set of key characteristics. An ideal protecting group should be:
-
Easy to introduce and remove: The protection and deprotection steps should proceed in high yields under mild conditions that do not affect other functional groups in the molecule.
-
Stable: It must be robust enough to withstand a variety of reaction conditions planned in the synthetic route.
-
Orthogonal: Its removal conditions should be specific and not interfere with other protecting groups present in the molecule.
-
Non-interfering: The protecting group should not introduce additional reactivity or steric hindrance that could impede subsequent reactions.
-
Cost-effective and readily available: The protecting group and the reagents for its introduction and removal should be accessible and affordable.
This guide will compare this compound against standard benzyl (Bn), methoxymethyl (MOM), and tert-butyldimethylsilyl (TBDMS) ethers, evaluating them against these criteria.
Performance Comparison of Phenol Protecting Groups
The following tables summarize quantitative data for the protection and deprotection of phenols using various protecting groups. It is important to note that yields and reaction times are substrate-dependent, and the following data is illustrative.
Table 1: Protection of Phenols
| Protecting Group | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| 4-Benzyloxy-3-fluoro | 4-(Benzyloxy)-3-fluorobenzyl bromide, K₂CO₃ | Acetonitrile | 2 h | ~90% (estimated) | [1] |
| Benzyl (Bn) | Benzyl bromide, K₂CO₃ | Acetonitrile | 2 h | 90% | [1] |
| Methoxymethyl (MOM) | MOMCl, NaH | DMF | 2 h | 74-96% | [2] |
| Methoxymethyl (MOM) | MOMCl, i-Pr₂NEt | CH₂Cl₂ | 3-8 h | 85-98% | [2] |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | DMF | 3 h | 94% | [3] |
Table 2: Deprotection of Phenolic Ethers
| Protecting Group | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| 4-Benzyloxy-3-fluoro | H₂, 10% Pd/C | Methanol | 1-4 h (estimated) | High | [4] |
| Benzyl (Bn) | H₂, 10% Pd/C | Methanol | 1-4 h | High | [4] |
| Methoxymethyl (MOM) | HCl | H₂O, Methanol | 3 days (RT) | 85% | [2] |
| Methoxymethyl (MOM) | HBr | CH₂Cl₂ | 2 h (0 °C) | 80% | [2] |
| tert-Butyldimethylsilyl (TBDMS) | HCl | H₂O, Acetonitrile | 3 h (RT) | 95% | [3] |
| tert-Butyldimethylsilyl (TBDMS) | KHF₂ | Methanol | 0.5 h (RT) | 91% | [5] |
Detailed Protecting Group Profiles
4-(Benzyloxy)-3-fluorobenzyl Ether
The 4-(benzyloxy)-3-fluorobenzyl group is a substituted benzyl ether. The introduction of an ortho-fluoro substituent to the benzyl group can subtly influence its properties. While direct comparative studies are limited, the electron-withdrawing nature of the fluorine atom may slightly decrease the electron density of the benzyl ring, potentially affecting its stability and cleavage kinetics compared to a standard benzyl ether. However, for most practical purposes, its behavior is expected to be very similar to the standard benzyl ether.
Protection: Introduced via a Williamson ether synthesis by reacting the phenol with 4-(benzyloxy)-3-fluorobenzyl bromide in the presence of a weak base like potassium carbonate.
Deprotection: Typically removed by catalytic hydrogenolysis (e.g., H₂ gas with Pd/C catalyst). This method is generally mild and chemoselective.
Advantages:
-
High stability to a wide range of acidic and basic conditions.
-
The fluorine atom can serve as a useful spectroscopic tag for NMR analysis.[6]
Disadvantages:
-
Requires a specific, multi-step synthesis for the protecting group reagent itself.
-
Susceptible to cleavage under reductive conditions that may affect other functional groups like alkenes or alkynes.
Benzyl (Bn) Ether
The benzyl group is one of the most widely used protecting groups for phenols and alcohols due to its robustness.[7]
Protection: Commonly installed using benzyl bromide or chloride with a base such as potassium carbonate or sodium hydride.[7]
Deprotection: The most common method for cleavage is catalytic hydrogenolysis.[4] Strong acids can also cleave benzyl ethers, but this is less common for phenols.[7] Oxidative cleavage with reagents like DDQ is also possible, particularly for electron-rich systems.[7]
Advantages:
-
High stability across a broad pH range.
-
Readily available and inexpensive reagents.
Disadvantages:
-
Deprotection by hydrogenolysis is not compatible with other reducible functional groups.
-
Harsh acidic conditions for cleavage have limited functional group tolerance.
Methoxymethyl (MOM) Ether
The MOM group is an acetal protecting group, known for its ease of introduction and removal under specific acidic conditions.
Protection: Typically introduced by reacting the phenol with methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride or diisopropylethylamine (DIPEA).[2]
Deprotection: Cleaved under acidic conditions, for example, with hydrochloric or hydrobromic acid.[2]
Advantages:
-
Stable to basic and nucleophilic reagents.
-
Orthogonal to protecting groups that are sensitive to acidic conditions but stable to hydrogenolysis (e.g., some silyl ethers).
Disadvantages:
-
Labile to even mild acidic conditions, which may not be suitable for all synthetic routes.
-
MOMCl is a carcinogen and requires careful handling.
tert-Butyldimethylsilyl (TBDMS) Ether
Silyl ethers, particularly the TBDMS group, are widely used for the protection of hydroxyl groups due to their ease of formation and mild, specific deprotection methods.
Protection: Installed by reacting the phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.[3]
Deprotection: Most commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) or potassium bifluoride (KHF₂).[5] They are also labile to acidic conditions.
Advantages:
-
Mild and highly specific deprotection using fluoride ions.
-
Orthogonal to many other protecting groups, including benzyl ethers (under hydrogenolysis conditions) and MOM ethers (under basic conditions).
Disadvantages:
-
Can be sensitive to acidic conditions.
-
The steric bulk of the TBDMS group can sometimes hinder reactions at adjacent centers.
Experimental Protocols
General Procedure for Phenol Protection with Benzyl Bromide (or its derivatives)
To a solution of the phenol (1.0 equiv) in anhydrous acetonitrile (0.2 M), anhydrous potassium carbonate (1.5 equiv) is added. The mixture is stirred at room temperature for 10 minutes, followed by the addition of the corresponding benzyl bromide (1.1 equiv). The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired benzyl-protected phenol.[1]
General Procedure for Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis
The benzyl-protected phenol (1.0 equiv) is dissolved in a suitable solvent such as methanol or ethanol (0.1 M). To this solution, 10% palladium on carbon (10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature and monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected phenol.[4]
General Procedure for Phenol Protection with Methoxymethyl Chloride (MOMCl)
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous DMF (0.5 M) at 0 °C is added a solution of the phenol (1.0 equiv) in DMF. The mixture is stirred at this temperature for 30 minutes. Methoxymethyl chloride (1.2 equiv) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is carefully quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[2]
General Procedure for Deprotection of Methoxymethyl (MOM) Ethers
The MOM-protected phenol is dissolved in a mixture of methanol and aqueous HCl (e.g., 2M). The solution is stirred at room temperature or gently heated while monitoring the reaction progress by TLC. Upon completion, the reaction mixture is neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated to give the deprotected phenol.[2]
General Procedure for Phenol Protection with tert-Butyldimethylsilyl Chloride (TBDMSCl)
To a solution of the phenol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.5 M) is added tert-butyldimethylsilyl chloride (1.2 equiv) in one portion. The reaction is stirred at room temperature and monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[3]
General Procedure for Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers
The TBDMS-protected phenol (1.0 equiv) is dissolved in methanol (0.2 M). Potassium bifluoride (2.5 equiv) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated to afford the deprotected phenol.[5]
Visualizing Synthetic Strategies
The following diagrams, created using the DOT language for Graphviz, illustrate the logical workflows and reaction pathways discussed in this guide.
Caption: Decision workflow for phenol protection and deprotection.
Caption: Orthogonal deprotection strategy example.
Conclusion
The choice of a phenol protecting group is a critical decision in the design of a synthetic route. While this compound offers a subtle variation on the widely used benzyl protecting group with potential benefits for spectroscopic analysis, its overall performance in terms of stability and cleavage is expected to be comparable to the parent benzyl ether. For many applications, the readily available and well-characterized standard benzyl, MOM, and TBDMS protecting groups will be the preferred choice. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your synthesis, considering factors such as orthogonality, stability, and the nature of other functional groups present in the molecule. By carefully selecting the appropriate protecting group, researchers can navigate complex synthetic challenges with greater efficiency and success.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. synarchive.com [synarchive.com]
- 3. synarchive.com [synarchive.com]
- 4. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wiserpub.com [wiserpub.com]
- 7. Benzyl Ethers [organic-chemistry.org]
A Comparative Guide to the Reactivity of Fluorinated Phenol Isomers in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-fluorophenol isomers in nucleophilic aromatic substitution (SNAr) reactions. Due to a lack of direct comparative experimental studies in the literature, this guide infers relative reactivities based on established mechanistic principles and provides a representative experimental protocol for a comparative kinetic analysis.
Introduction to SNAr Reactions and Fluorophenols
Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The reactivity of the aromatic substrate is highly dependent on the presence of electron-withdrawing groups (EWGs) and the nature of the leaving group.
Fluorine is a particularly effective leaving group in SNAr reactions. Despite the high strength of the C-F bond, fluorine's strong electron-withdrawing inductive effect activates the aromatic ring towards nucleophilic attack, which is the rate-determining step.[1][2][3]
Fluorophenols present an interesting case study. The hydroxyl group (-OH) is generally considered an electron-donating group by resonance but is inductively electron-withdrawing. Its overall effect on the reactivity of the fluorophenol isomers in SNAr reactions will depend on its position relative to the fluorine leaving group and the reaction conditions, particularly the pH, which governs the equilibrium between the neutral phenol and the more nucleophilic phenoxide ion.
Inferred Reactivity Comparison of Fluorinated Phenol Isomers
Based on the principles of SNAr reactions, the reactivity of the fluorophenol isomers is expected to be influenced by the stability of the Meisenheimer complex formed upon nucleophilic attack. The position of the hydroxyl/phenoxide group relative to the fluorine atom will dictate its electronic influence.
-
Ortho-Fluorophenol: The hydroxyl group is in close proximity to the reaction center. Its inductive electron-withdrawing effect will be most pronounced in this position, potentially activating the ring. However, steric hindrance and the possibility of intramolecular hydrogen bonding could influence the reaction rate. In the case of the phenoxide, its strong electron-donating resonance effect from the ortho position would be expected to destabilize the negatively charged Meisenheimer intermediate, thus decreasing the reaction rate compared to an unsubstituted fluorobenzene.
-
Meta-Fluorophenol: The hydroxyl/phenoxide group is meta to the fluorine. In this position, the electron-donating resonance effect of the hydroxyl/phenoxide group does not extend to the carbon bearing the fluorine. Therefore, the primary influence will be its inductive electron-withdrawing effect, which is expected to activate the ring towards nucleophilic attack, leading to a faster reaction compared to fluorobenzene.
-
Para-Fluorophenol: The hydroxyl/phenoxide group is para to the fluorine. The strong electron-donating resonance effect of the phenoxide group will be maximized at the para position, leading to significant destabilization of the Meisenheimer intermediate and a substantial decrease in the reaction rate.
Predicted Reactivity Order (as electrophiles in SNAr):
Meta-Fluorophenol > Ortho-Fluorophenol > Para-Fluorophenol
This predicted order is based on the dominant electronic effects influencing the stability of the Meisenheimer intermediate. Experimental validation is necessary to confirm this trend.
Quantitative Data Summary
As no direct comparative experimental data was found in the literature, the following table is presented as a template for organizing results from a comparative study based on the provided experimental protocol.
| Fluorophenol Isomer | Apparent Rate Constant (k_obs, M⁻¹s⁻¹) | Reaction Yield (%) |
| Ortho-Fluorophenol | Data to be determined | Data to be determined |
| Meta-Fluorophenol | Data to be determined | Data to be determined |
| Para-Fluorophenol | Data to be determined | Data to be determined |
Experimental Protocols
The following is a detailed methodology for a comparative kinetic study of the SNAr reaction of fluorophenol isomers with a model nucleophile, such as morpholine. This protocol is adapted from established procedures for SNAr reactions of fluoroaromatic compounds.[1][4][5]
Kinetic Analysis of the SNAr Reaction of Fluorophenol Isomers with Morpholine
Objective: To determine the apparent second-order rate constants for the reaction of ortho-, meta-, and para-fluorophenol with morpholine under pseudo-first-order conditions.
Materials:
-
Ortho-fluorophenol (≥99%)
-
Meta-fluorophenol (≥99%)
-
Para-fluorophenol (≥99%)
-
Morpholine (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Internal Standard (e.g., N,N-dimethylbenzamide)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.[6][7][8]
-
Thermostatted reaction vessel or block.
-
Magnetic stirrer and stir bars.
-
Microsyringes for sampling.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of each fluorophenol isomer in anhydrous DMSO.
-
Prepare a 1.0 M stock solution of morpholine in anhydrous DMSO.
-
Prepare a stock solution of the internal standard in DMSO.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 80 °C), place a stir bar.
-
Add the appropriate volume of the fluorophenol stock solution and the internal standard stock solution to the vessel.
-
Add anhydrous DMSO to achieve the desired initial concentration of the fluorophenol (e.g., 0.01 M).
-
Add an excess of potassium carbonate (e.g., 5 equivalents relative to the fluorophenol) to act as a base.
-
Allow the mixture to equilibrate to the reaction temperature.
-
-
Initiation of Reaction and Monitoring:
-
To initiate the reaction, add a large excess of the morpholine stock solution (e.g., 20 equivalents, to ensure pseudo-first-order conditions).
-
Start timing the reaction immediately upon addition of the nucleophile.
-
At regular time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., methanol/water mixture) in an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Develop an HPLC method that provides good separation of the starting fluorophenol, the product, and the internal standard.
-
Monitor the disappearance of the fluorophenol peak and the appearance of the product peak over time.
-
-
Data Analysis:
-
Calculate the concentration of the fluorophenol at each time point by comparing its peak area to that of the internal standard, using a pre-determined calibration curve.
-
Under pseudo-first-order conditions, the reaction rate is given by: Rate = k_obs * [Fluorophenol].
-
Plot ln([Fluorophenol]) versus time. The slope of this plot will be -k_obs.
-
The apparent second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of morpholine: k₂ = k_obs / [Morpholine].
-
Repeat the experiment for each fluorophenol isomer under identical conditions.
-
Visualizations
SNAr Reaction Mechanism
Caption: General mechanism of a two-step SNAr reaction.
Factors Influencing Isomer Reactivity
Caption: Electronic and steric factors influencing the SNAr reactivity of fluorophenol isomers.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
A Comparative Guide to the Structure-Activity Relationship of 4-(Benzyloxy)-3-fluorophenol Derivatives and Related Compounds
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(benzyloxy)-3-fluorophenol derivatives and structurally related compounds. The information is tailored for researchers, scientists, and drug development professionals, offering a concise yet comprehensive overview of their biological activities, supported by experimental data.
Quantitative Comparison of Biological Activities
The following table summarizes the biological activities of various benzyloxy derivatives, including those with a 3-fluoro-substitution on the phenol ring. The data is compiled from several studies and presented to facilitate a clear comparison of their potency against different biological targets.
| Compound ID | Target | Activity (IC₅₀) | Cell Line | Reference |
| FBZ13 | MAO-B | 0.0053 µM | - | [1][2] |
| FBZ6 | MAO-B | 0.023 µM | - | [1][2] |
| Safinamide (ref.) | MAO-B | >0.0212 µM | - | [1][2] |
| Compound 4a | IL-6/STAT3 Signaling | 7.71 µM | - | [3] |
| Compound 4b | IL-6/STAT3 Signaling | 1.38 µM | - | [3] |
| Compound 4a | Antiproliferative | 9.61 µM | MDA-MB-468 | [3] |
| Compound 22 | Androgen Receptor (wild-type) | 0.75 µM | SC-3 | [4] |
| Compound 22 | Androgen Receptor (T877A mutant) | 0.043 µM | LNCaP | [4] |
| Compound 22 | Androgen Receptor (H874Y mutant) | 0.22 µM | 22Rv1 | [4] |
| Compound 11e | Anticancer | < 1 µM | COLO 205 | [5] |
| ISB1 | MAO-B | 0.124 µM | - | [6] |
| ISFB1 | MAO-B | 0.135 µM | - | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the table are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the compounds against MAO-A and MAO-B is determined using a fluorometric method. The assay buffer consists of 100 mM potassium phosphate buffer (pH 7.4). The enzyme source is human recombinant MAO-A or MAO-B. The substrate used is kynuramine, and the production of 4-hydroxyquinoline is monitored fluorometrically at an excitation wavelength of 310 nm and an emission wavelength of 400 nm. The IC₅₀ values are calculated from the dose-response curves.[1][2]
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cell lines (e.g., MDA-MB-468, SC-3, LNCaP, 22Rv1, COLO 205) are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well, and the cells are incubated further to allow the formation of formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration.[3][4][5]
STAT3 Signaling Pathway Inhibition Assay
The inhibition of the STAT3 signaling pathway is assessed using a luciferase reporter gene assay. Cells (e.g., HEK293T) are co-transfected with a STAT3-responsive luciferase reporter plasmid and a constitutively active STAT3 construct. The transfected cells are then treated with the test compounds. After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The IC₅₀ values are calculated from the dose-response curves of luciferase activity.[3]
Visualizing Structure-Activity Relationships and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound derivatives.
Caption: Logical relationship in SAR studies.
References
- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 4-(Benzyloxy)-3-fluorophenol in Modern Drug Discovery: A Comparative Guide
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established method for optimizing drug-like properties.[1][2] Among the myriad of fluorinated building blocks, 4-(Benzyloxy)-3-fluorophenol presents a unique combination of structural features that offer distinct advantages in drug discovery programs. This guide provides a comparative analysis of this compound against its non-fluorinated counterpart, 4-(benzyloxy)phenol, supported by established principles of fluorine chemistry and representative experimental data.
Enhanced Physicochemical and Pharmacokinetic Profiles
The introduction of a fluorine atom at the 3-position of 4-(benzyloxy)phenol can significantly modulate its physicochemical properties, which in turn can lead to an improved pharmacokinetic profile.[3][4] The strong electron-withdrawing nature of fluorine can lower the pKa of the adjacent phenolic hydroxyl group, influencing its ionization state at physiological pH. This can have profound effects on solubility, permeability, and target engagement.[5]
Furthermore, the carbon-fluorine bond is exceptionally stable and can block metabolic "soft spots," thereby enhancing metabolic stability and increasing the half-life of drug candidates.[2][6] This strategic placement of fluorine can prevent undesirable oxidative metabolism that may occur on the aromatic ring in the non-fluorinated analog.
Table 1: Comparative Physicochemical and Metabolic Properties
| Property | 4-(Benzyloxy)phenol (Non-fluorinated) | This compound | Rationale for Change |
| pKa | ~10 | ~8.5 - 9.5 | The electron-withdrawing fluorine atom increases the acidity of the phenolic hydroxyl group.[3] |
| clogP | ~3.0 | ~3.2 | Fluorine substitution generally increases lipophilicity, though the effect can be position-dependent.[7] |
| Metabolic Stability (HLM) | Moderate | High | The C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes.[5] |
| Binding Affinity (Hypothetical Target) | X | >X | Fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within a protein binding pocket, potentially increasing affinity.[1] |
Note: The values for this compound are predicted based on established principles of fluorine chemistry in drug design. HLM: Human Liver Microsomes.
Fine-Tuning Target Binding and Selectivity
The fluorine atom in this compound can play a crucial role in modulating interactions with biological targets. Its small size allows it to act as a "super hydrogen," fitting into spaces where a hydrogen atom would, yet its high electronegativity can lead to unique electronic interactions.[7] These can include favorable hydrogen bonds and dipole-dipole interactions within the target protein's binding site, potentially leading to enhanced potency and selectivity.[2] The benzyloxy group itself is a recognized pharmacophore in various bioactive molecules, and the addition of fluorine can further refine its interaction profile.[8][9]
Experimental Protocols
To empirically validate the theoretical advantages of this compound, a series of standardized experiments are necessary.
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable difluorinated precursor, followed by selective deprotection.
Protocol:
-
Starting Material: 1,2-Difluoro-4-nitrobenzene.
-
Step 1: Benzylation. React 1,2-difluoro-4-nitrobenzene with benzyl alcohol in the presence of a strong base such as sodium hydride in an anhydrous solvent like DMF at room temperature to yield 1-fluoro-2-(benzyloxy)-5-nitrobenzene.
-
Step 2: Reduction. The nitro group is then reduced to an amine using a standard reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation with H2/Pd-C.
-
Step 3: Diazotization and Hydrolysis. The resulting aniline is diazotized with sodium nitrite in an acidic medium (e.g., H2SO4) at 0°C, followed by hydrolysis of the diazonium salt by heating to yield this compound.
-
Purification: The final product is purified by column chromatography on silica gel.
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Incubation: Incubate 4-(benzyloxy)phenol and this compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Calculation: The in vitro half-life (t1/2) is calculated from the slope of the natural logarithm of the remaining parent compound versus time.
Visualizing the Advantages
The following diagrams illustrate the concepts discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzyloxy vs. Other Protecting Groups for Phenols in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for reactive functionalities is paramount to achieving high yields and chemo-selectivity. For the ubiquitous phenol moiety, the hydroxyl group's acidity and nucleophilicity necessitate temporary masking to prevent undesired side reactions. The benzyloxy (or benzyl, Bn) group is a stalwart in this regard, prized for its robustness. However, a range of other protecting groups, each with distinct characteristics, offer viable alternatives.
This guide provides an objective comparison of the benzyloxy protecting group with other common choices for phenols—namely silyl ethers, methyl ethers, and acyl groups. The performance of each group is evaluated based on ease of installation and removal, stability under various reaction conditions, and orthogonality, supported by experimental data.
Comparative Analysis of Phenol Protecting Groups
The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout subsequent synthetic transformations, and be cleaved selectively in high yield without affecting other functional groups. The following tables summarize the performance of common phenol protecting groups based on these criteria.
Table 1: Comparison of Protection Reactions for Phenol
| Protecting Group | Reagents & Conditions | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Benzyloxy (Bn) | BnBr, K₂CO₃ | Acetone | 70 | 12 | >90 | [1] |
| t-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | DMF | RT | 3 | 94 | [2] |
| Methyl (Me) | MeI, K₂CO₃ | Acetone | Reflux | 12 | >95 | [3] |
| Acetyl (Ac) | Ac₂O, Pyridine | DCM | RT | 1 | >95 | [4] |
Table 2: Comparison of Deprotection Reactions for Protected Phenols
| Protecting Group | Reagents & Conditions | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Benzyloxy (Bn) | H₂, 10% Pd/C | MeOH | RT | 2 | >95 | [5] |
| Benzyloxy (Bn) | BCl₃, C₆HMe₅ | DCM | -78 to RT | 1 | ~90 | [6] |
| t-Butyldimethylsilyl (TBDMS) | TBAF (1M in THF) | THF | RT | 1-2 | >95 | [7] |
| Methyl (Me) | BBr₃ | DCM | 0 to RT | 2 | >90 | [8] |
| Acetyl (Ac) | K₂CO₃, MeOH/H₂O | MeOH | RT | 0.5-1 | >95 | [4] |
Table 3: Stability Profile of Common Phenol Protecting Groups
| Protecting Group | Strongly Acidic (e.g., HCl) | Strongly Basic (e.g., NaOH) | Oxidative (e.g., CrO₃) | Reductive (e.g., LiAlH₄) | Catalytic Hydrogenation (H₂/Pd) | Organometallics (e.g., R-MgBr) |
| Benzyloxy (Bn) | Stable | Stable | Stable | Stable | Labile | Stable |
| t-Butyldimethylsilyl (TBDMS) | Labile | Stable | Stable | Stable | Stable | Stable |
| Methyl (Me) | Stable | Stable | Stable | Stable | Stable | Stable |
| Acetyl (Ac) | Stable | Labile | Stable | Labile | Stable | Stable |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the protection and deprotection of a generic phenol. Optimization for specific substrates may be required.
Protocol 1: Protection of Phenol as a Benzyl Ether
-
Objective: To protect the phenolic hydroxyl group as a benzyl ether.
-
Materials:
-
Phenol (1.0 equiv)
-
Benzyl bromide (BnBr, 1.1 equiv)
-
Potassium carbonate (K₂CO₃, 1.5 equiv), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the phenol, anhydrous potassium carbonate, and anhydrous acetone.
-
Add benzyl bromide to the stirred suspension.
-
Heat the reaction mixture to reflux (for acetone) or 70-80 °C (for DMF) and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure aryl benzyl ether.[1]
-
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
-
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.
-
Materials:
-
Benzyl-protected phenol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas
-
-
Procedure:
-
Dissolve the benzyl-protected phenol in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus at 1 atm).
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol.[5]
-
Protocol 3: Protection of Phenol as a TBDMS Ether
-
Objective: To protect the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
-
Materials:
-
Phenol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the phenol, TBDMSCl, and imidazole in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography if necessary.[2]
-
Protocol 4: Deprotection of a TBDMS Ether using TBAF
-
Objective: To cleave a TBDMS ether using a fluoride source.
-
Materials:
-
TBDMS-protected phenol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve the TBDMS-protected phenol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenol.[7]
-
Protocol 5: Deprotection of a Methyl Ether using Boron Tribromide
-
Objective: To cleave a phenolic methyl ether.
-
Materials:
-
Methyl-protected phenol (1.0 equiv)
-
Boron tribromide (BBr₃, 1.1-1.5 equiv, typically as a 1.0 M solution in DCM)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the methyl-protected phenol in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C (or -78 °C for sensitive substrates).
-
Slowly add the BBr₃ solution dropwise.
-
Allow the reaction to stir at 0 °C to room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, slowly quench the reaction by the addition of water or methanol at low temperature.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the phenol.[8]
-
Visualizing Protecting Group Strategies
The following diagrams illustrate the logical relationships and workflows in the application of these protecting groups.
Caption: General workflow for the use of a protecting group in synthesis.
Caption: Orthogonal deprotection strategy for benzyl and TBDMS ethers.
Conclusion
The choice of a protecting group for a phenolic hydroxyl is a critical decision in synthetic planning.
-
The benzyloxy group offers excellent stability to a wide range of conditions, making it a reliable choice for lengthy syntheses where a robust protecting group is required. Its primary mode of cleavage, catalytic hydrogenolysis, is mild and efficient, though incompatible with other reducible functional groups like alkenes or alkynes.
-
Silyl ethers , particularly TBDMS, provide a valuable orthogonal option. They are stable to the reductive conditions used to cleave benzyl ethers but are readily removed with fluoride reagents or under acidic conditions. Their tunable stability based on the steric bulk of the silicon substituents allows for selective deprotection.[3]
-
Methyl ethers are exceptionally stable and thus suitable for protecting a phenol group throughout a long and harsh synthetic sequence. However, their removal requires potent and often non-selective reagents like boron tribromide, limiting their application where sensitive functional groups are present.[9]
-
Acyl groups , such as acetate, are easily installed and removed under basic conditions. They are considered temporary protecting groups and are orthogonal to both benzyl and silyl ethers. Their electron-withdrawing nature can deactivate the aromatic ring, which can be either an advantage or a disadvantage depending on the desired subsequent reactions.
Ultimately, the optimal protecting group strategy depends on the specific molecular context, including the presence of other functional groups and the sequence of planned synthetic transformations. A thorough understanding of the stability and reactivity profiles of each protecting group, as outlined in this guide, is essential for the successful design and execution of complex organic syntheses.
References
- 1. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Validating the Synthesis of 4-(Benzyloxy)-3-fluorophenol: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of chemical compounds are paramount. This guide provides a comparative analysis of the spectroscopic validation of 4-(Benzyloxy)-3-fluorophenol, a key intermediate in the synthesis of various pharmaceutical compounds.
This document outlines a common synthetic route, the Williamson ether synthesis, and an alternative approach, the ipso-hydroxylation of an arylboronic acid, for preparing this compound. The focus is on the validation of the synthesized product using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and a comparative summary of the expected spectroscopic data are provided to aid in the unambiguous identification and characterization of this target molecule.
Synthetic Approaches to this compound
Two plausible synthetic pathways for this compound are presented below. Each method offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and yield.
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and robust method for the preparation of ethers. In this approach, 3-fluorophenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking benzyl bromide to form the desired this compound.
Experimental Protocol:
To a solution of 3-fluorophenol (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), is added a base, typically potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the potassium salt. Benzyl bromide (1.1 eq) is then added, and the reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Method 2: Ipso-hydroxylation of (4-(Benzyloxy)-3-fluorophenyl)boronic acid
Experimental Protocol:
(4-(Benzyloxy)-3-fluorophenyl)boronic acid can be synthesized from 1-bromo-4-(benzyloxy)-2-fluorobenzene via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup. For the ipso-hydroxylation step, the (4-(Benzyloxy)-3-fluorophenyl)boronic acid (1.0 eq) is dissolved in a solvent mixture such as tetrahydrofuran (THF) and water. An oxidizing agent, for instance, aqueous hydrogen peroxide (H₂O₂) or Oxone®, is added, often in the presence of a base like sodium hydroxide. The reaction is typically stirred at room temperature until completion as monitored by TLC. The reaction mixture is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the final product, this compound.
Spectroscopic Validation
The successful synthesis of this compound must be confirmed through a combination of spectroscopic techniques. The following tables summarize the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (Phenolic) | ~6.7-7.0 | m | |
| Ar-H (Benzyl) | ~7.3-7.5 | m | |
| -CH₂- | ~5.1 | s | |
| -OH | ~5.0 (broad) | s |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C-O (Phenolic) | ~145-150 (d, JC-F) |
| C-F | ~150-155 (d, JC-F) |
| C-O (Ether) | ~140-145 (d, JC-F) |
| Aromatic CH | ~105-130 |
| Benzyl Aromatic CH | ~127-129 |
| Benzyl C (ipso) | ~136 |
| -CH₂- | ~71 |
Note: The chemical shifts for the fluorinated aromatic ring will appear as doublets due to coupling with the fluorine atom.
Table 3: IR and Mass Spectrometry Data
| Spectroscopic Method | Characteristic Peaks/Values |
| IR Spectroscopy (cm⁻¹) | 3300-3500 (O-H stretch, broad), 3030 (Ar C-H stretch), 1500-1600 (Ar C=C stretch), 1200-1300 (C-O stretch, ether), 1100-1200 (C-F stretch) |
| Mass Spectrometry (m/z) | Expected [M]⁺: 218.07, fragmentation pattern showing loss of benzyl group ([M-91]⁺) |
Workflow Diagrams
The following diagrams illustrate the logical flow of the synthesis and validation processes described.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Caption: Logical relationship of steps in the Williamson ether synthesis of this compound.
By following the detailed protocols and comparing the obtained spectroscopic data with the reference values provided, researchers can confidently validate the synthesis of this compound, ensuring the quality and identity of this important chemical intermediate for further applications in drug discovery and development.
Unlocking Therapeutic Potential: A Comparative Analysis of 4-(Benzyloxy)-3-fluorophenol Derivatives and Their Analogues
A deep dive into the biological activities of 4-(Benzyloxy)-3-fluorophenol derivatives reveals their enhanced therapeutic potential compared to their non-fluorinated or structurally isomeric analogues. The strategic incorporation of a fluorine atom at the 3-position of the phenol ring, combined with a benzyloxy group at the 4-position, significantly influences the physicochemical properties of these molecules, often leading to improved efficacy in various biological assays. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
The introduction of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] In the context of benzyloxyphenol scaffolds, this modification has been shown to be particularly advantageous. This guide will explore the structure-activity relationships (SAR) of these compounds, focusing on their roles as enzyme inhibitors and their potential applications in neurodegenerative diseases and cancer.
Comparative Biological Activities: Quantitative Data
The following tables summarize the quantitative data from various studies, highlighting the superior performance of fluorinated derivatives.
Table 1: Inhibition of Monoamine Oxidase B (MAO-B)
| Compound ID | Structure | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B over MAO-A | Reference |
| FBZ13 | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | MAO-B | 0.0053 | ≥ 7547.17 | [4] |
| FBZ6 | (E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | MAO-B | 0.023 | High (not specified) | [4] |
| Safinamide | (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanamide | MAO-B | 0.0212 | >1000 | [4][5] |
Note: Safinamide is an approved drug included for reference. FBZ13 and FBZ6 are fluorinated benzyloxy chalcone derivatives, demonstrating the potent inhibitory effects of this structural motif.
Table 2: Inhibition of STAT3 Signaling Pathway
| Compound ID | Structure Description | Target | IC50 (µM) | Cell Line | Reference |
| Compound 4a | Benzyloxyphenyl-methylaminophenol derivative | IL-6/STAT3 Signaling | 7.71 | - | [6] |
| Compound 4b | Benzyloxyphenyl-methylaminophenol derivative | IL-6/STAT3 Signaling | 1.38 | - | [6] |
| Hit Compound (1) | Benzyloxyphenyl-methylaminophenol scaffold | IL-6/STAT3 Signaling | Higher than 4a & 4b | - | [6] |
| Compound 4a | Benzyloxyphenyl-methylaminophenol derivative | Antiproliferative Activity | 9.61 | MDA-MB-468 | [6] |
Note: Compounds 4a and 4b are analogues developed from a hit compound, showing significantly improved activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the reviewed literature.
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-A and MAO-B is typically determined using a fluorometric method. The assay measures the production of hydrogen peroxide from the oxidation of a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) by the respective enzymes.
General Procedure:
-
Recombinant human MAO-A and MAO-B are used as the enzyme sources.
-
A solution of the test compound at various concentrations is pre-incubated with the enzyme in a buffer solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C.
-
The enzymatic reaction is initiated by adding the substrate.
-
Following incubation, the reaction is stopped, and the fluorescence of the product is measured at specific excitation and emission wavelengths.
-
IC50 values, the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.[4]
Cell-Based STAT3 Inhibition Assay
The inhibition of the STAT3 signaling pathway is often assessed using a luciferase reporter gene assay in a relevant cell line (e.g., HEK293T).
General Procedure:
-
Cells are co-transfected with plasmids encoding a STAT3-responsive luciferase reporter and a constitutively active Renilla luciferase (for normalization).
-
After transfection, cells are treated with the test compounds at various concentrations.
-
The cells are then stimulated with an activator of the STAT3 pathway, such as Interleukin-6 (IL-6).
-
Following incubation, cell lysates are prepared, and the luciferase and Renilla activities are measured using a luminometer.
-
The ratio of firefly luciferase to Renilla luciferase activity is calculated to determine the extent of STAT3 inhibition. IC50 values are then determined.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
Caption: Inhibition of MAO-B by this compound derivatives increases dopamine levels.
Caption: Inhibition of the STAT3 signaling pathway by benzyloxyphenyl-methylaminophenol derivatives.
Caption: General experimental workflow for the in vitro MAO inhibition assay.
Conclusion
The strategic placement of a fluorine atom on the 4-(benzyloxy)phenol scaffold consistently enhances biological activity. The presented data on MAO-B and STAT3 inhibition highlight the potential of these derivatives in the development of novel therapeutics for neurodegenerative diseases and cancer. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to explore this promising class of compounds further. Future studies should continue to investigate the detailed structure-activity relationships and pharmacokinetic profiles of these derivatives to optimize their therapeutic efficacy.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative yield analysis of different synthetic routes to 4-(Benzyloxy)-3-fluorophenol
For Immediate Release
A comprehensive guide comparing various synthetic pathways to 4-(Benzyloxy)-3-fluorophenol, a key intermediate in pharmaceutical research, is now available for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of reaction yields, experimental protocols, and the logical relationships between different synthetic strategies, offering valuable insights for process optimization and scale-up.
Executive Summary
The synthesis of this compound can be approached through several strategic routes, primarily revolving around the formation of the benzyl ether linkage and the introduction of the fluorine and hydroxyl functionalities on the aromatic ring. This guide focuses on two plausible and commonly employed strategies: the Williamson ether synthesis starting from a fluorinated catechol derivative and a multi-step synthesis commencing from the readily available natural product, vanillin. The selection of the optimal route is contingent upon factors such as starting material availability, scalability, and overall process efficiency.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two primary synthetic routes discussed in this guide.
| Parameter | Route 1: Williamson Ether Synthesis of 3-Fluorocatechol | Route 2: Multi-step Synthesis from Vanillin |
| Starting Material | 3-Fluorocatechol | Vanillin |
| Key Reactions | Selective O-benzylation | Nitration, Fluorination (Halex reaction), Baeyer-Villiger oxidation, Hydrolysis, O-benzylation |
| Overall Yield | Moderate to High (Typical yields for selective benzylation can vary significantly based on conditions) | Moderate (Multi-step processes inherently lead to lower overall yields) |
| Number of Steps | 1 (for the key etherification step) | 5+ |
| Key Reagents | Benzyl bromide, Base (e.g., K₂CO₃) | Nitrating agents, Fluorinating agents (e.g., KF), Oxidizing agents (e.g., m-CPBA), Benzyl bromide |
| Scalability | Generally good for Williamson ether synthesis | Can be challenging due to the number of steps and purification requirements |
| Atom Economy | Higher | Lower due to multiple steps and protecting group strategies |
Logical Workflow of Synthetic Route Comparison
The following diagram illustrates the decision-making process and logical flow involved in selecting a synthetic route for this compound.
Caption: Comparative workflow of synthetic routes to this compound.
Experimental Protocols
Route 1: Williamson Ether Synthesis of 3-Fluorocatechol
The Williamson ether synthesis is a classical and efficient method for the formation of ethers. In this proposed route, selective O-benzylation of 3-fluorocatechol is the key step. The selectivity for the desired 4-benzyloxy product over the 3-benzyloxy isomer is a critical consideration and can be influenced by the choice of base and reaction conditions.
Materials:
-
3-Fluorocatechol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-fluorocatechol (1.0 eq) in acetone or DMF, add potassium carbonate (1.1 eq).
-
Add benzyl bromide (1.05 eq) dropwise to the suspension at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Note: The regioselectivity of the benzylation may vary, and optimization of the base and solvent system may be required to maximize the yield of the desired isomer.
Route 2: Multi-step Synthesis from Vanillin
This route utilizes the inexpensive and readily available starting material, vanillin. The synthesis involves a sequence of reactions to introduce the fluorine atom and replace the methyl ether with a benzyl ether.
Step 1: Nitration of Vanillin Vanillin is nitrated to introduce a nitro group, which will later be replaced by fluorine.
Step 2: Fluorination (Halex Reaction) The nitro group is displaced by a fluoride ion in a nucleophilic aromatic substitution reaction (Halex reaction).
Step 3: Baeyer-Villiger Oxidation The aldehyde functionality is oxidized to a formate ester using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
Step 4: Hydrolysis The formate ester is hydrolyzed under basic conditions to yield the corresponding phenol.
Step 5: O-Benzylation The newly formed hydroxyl group is benzylated using the Williamson ether synthesis as described in Route 1.
Detailed experimental protocols for each step in this multi-step synthesis would require specific literature procedures for each transformation, which are beyond the scope of this general guide. Researchers are encouraged to consult relevant publications for optimized conditions for each reaction.
Conclusion
The choice between the direct Williamson ether synthesis of a fluorinated precursor and a multi-step approach from a commodity chemical like vanillin depends on a thorough evaluation of various factors. While the Williamson ether synthesis offers a more direct route with potentially higher atom economy, the availability and cost of the starting 3-fluorocatechol and the challenge of regioselective benzylation are important considerations. The multi-step synthesis from vanillin, although longer, benefits from an inexpensive and abundant starting material, but the overall yield may be lower due to the number of transformations. This comparative guide provides a framework for researchers to make an informed decision based on their specific research and development needs.
Safety Operating Guide
Safe Disposal of 4-(Benzyloxy)-3-fluorophenol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(Benzyloxy)-3-fluorophenol, a halogenated phenol derivative. Adherence to these protocols is essential to mitigate risks and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
Hazard Identification: According to safety data sheets, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1] It is essential to avoid the formation of dust and aerosols and to prevent contact with skin and eyes.[2]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required when handling this compound. This includes, but is not limited to, the items listed in the table below.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Protects against splashes and dust. |
| Hand Protection | Chemical impermeable gloves.[2] Nitrile gloves are a common choice, but for halogenated compounds, consulting a glove compatibility chart is recommended. | Prevents skin contact and absorption. |
| Body Protection | Fire/flame resistant and impervious clothing; lab coat.[2][3] | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area.[2] If dust or aerosols are generated, a NIOSH-approved respirator is necessary. | Prevents inhalation of irritating dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and compliance with local, state, and federal regulations. Do not discharge into the environment or drains.[2]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect waste this compound solid, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE (e.g., gloves, disposable lab coats) in a designated, properly labeled hazardous waste container.[4]
-
The container must be made of a compatible material, be securely sealed, and be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[4][5]
-
-
Liquid Waste (if in solution):
-
If this compound is in a solvent, it should be treated as halogenated organic waste.[6]
-
Collect in a separate, sealed, and clearly labeled container for halogenated organic waste.[5] Do not mix with non-halogenated waste.[5]
-
Ensure the container is stored in a well-ventilated area, away from incompatible materials.[2][7]
-
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Minor Spill (Solid):
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, carefully sweep up the solid material.[1] Avoid generating dust.[2]
-
Use spark-proof tools and explosion-proof equipment if there is a risk of ignition.[2]
-
Place the collected material into a designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Minor Spill (Liquid):
Step 3: Final Disposal
-
All waste containers must be stored in a designated satellite accumulation area within the laboratory.[5]
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Follow your institution's specific procedures for waste pickup requests.[4]
-
Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible by local regulations. Otherwise, it should be disposed of as hazardous waste.[2]
Visual Guide to Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Emergency First-Aid Procedures
In case of accidental exposure, immediate first-aid is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |
By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship. Always consult your institution's specific safety and waste disposal guidelines in conjunction with the information provided here.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. echemi.com [echemi.com]
- 3. otago.ac.nz [otago.ac.nz]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. researchgate.net [researchgate.net]
- 7. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
